Methyllinderone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3984-73-4 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+ |
InChI Key |
KXRUALBXWXRUTD-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC |
Canonical SMILES |
COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC |
Appearance |
Orange powder |
Synonyms |
methyllinderone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Methyllinderone in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Methyllinderone in breast cancer is not currently available. This guide is constructed based on the known biological activities of its closely related analogue, Linderone, and the broader class of cyclopentenediones to which this compound belongs. The information presented herein extrapolates the potential mechanisms relevant to breast cancer based on established roles of key signaling pathways in oncology.
Introduction
This compound, a bioactive cyclopentenedione isolated from Lindera lucida, represents a class of natural compounds with potential therapeutic applications. While direct studies on its efficacy in breast cancer are pending, research on the analogous compound, Linderone, provides valuable insights into its probable mechanism of action. This technical guide synthesizes the available data on Linderone and related compounds to build a hypothetical framework for this compound's activity in breast cancer, focusing on its anti-inflammatory and antioxidant properties mediated by the NF-κB and Nrf2 signaling pathways. Chronic inflammation and oxidative stress are critical factors in the tumor microenvironment that promote breast cancer initiation, progression, and metastasis. Therefore, agents that can modulate these processes hold significant promise as novel anti-cancer therapeutics.
Core Mechanism of Action: Dual Modulation of NF-κB and Nrf2 Pathways
The primary hypothesized mechanism of action for this compound in breast cancer involves the dual regulation of two master signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Table 1: Quantitative Effects of Linderone on Key Inflammatory and Oxidative Stress Markers
| Marker | Cell Line | Treatment | Concentration | Result |
| Nitric Oxide (NO) Production | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |
| Prostaglandin E2 (PGE2) Production | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |
| Interleukin-6 (IL-6) | BV2 microglia | LPS-induced | 10, 20 µM | Significant Inhibition |
| Heme Oxygenase-1 (HO-1) Expression | HT22 hippocampal neurons | Glutamate-induced | 10, 20 µM | Significant Upregulation |
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of inflammatory responses and is constitutively active in many breast cancer subtypes, where it drives cell proliferation, survival, and metastasis. Linderone has been shown to effectively suppress this pathway.[1]
Key Actions:
-
Inhibition of IκBα Degradation: this compound likely prevents the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound is predicted to downregulate the expression of key pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as TNF-α and IL-6.[1] These molecules are known to contribute to a pro-tumorigenic microenvironment in breast cancer.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. In the context of cancer prevention and early-stage treatment, activation of Nrf2 can protect healthy cells from oxidative damage and induce detoxification enzymes. Linderone has been demonstrated to activate this protective pathway.[1]
Key Actions:
-
Nrf2 Translocation: this compound is hypothesized to promote the dissociation of Nrf2 from its cytosolic inhibitor, Keap1, leading to the translocation of Nrf2 into the nucleus.
-
Induction of Antioxidant Genes: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Linderone, which can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 murine microglial cells (for inflammatory response studies).
-
HT22 murine hippocampal neuronal cells (for oxidative stress studies).
-
For breast cancer studies, appropriate cell lines such as MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and SKBR3 (HER2-positive) should be used.
-
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL lipopolysaccharide [LPS]) or an oxidative stressor (e.g., 5 mM glutamate) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Assay
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α, IL-6, PGE2).
-
Block non-specific binding sites.
-
Add cell culture supernatants and incubate.
-
Wash and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the colorimetric change using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence on Linderone strongly suggests that this compound possesses a mechanism of action centered on the modulation of the NF-κB and Nrf2 pathways. This dual activity presents a compelling rationale for its investigation as a potential therapeutic agent in breast cancer, a disease where inflammation and oxidative stress are key pathological drivers. Future research should focus on validating these hypothesized mechanisms directly with this compound in a panel of breast cancer cell lines and in vivo models. Key areas of investigation should include its effects on cell viability, apoptosis, invasion, and metastasis, as well as its potential to sensitize breast cancer cells to existing chemotherapies. Such studies will be crucial in determining the clinical translatability of this compound for the treatment of breast cancer.
References
Methyllinderone: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllinderone, a naturally occurring cyclopentenedione, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the conflicting reports of its natural sources, outlines a validated isolation protocol, and describes a total synthesis route. Furthermore, this document delves into the compound's significant biological activities, presenting experimental methodologies and quantitative data where available. The guide also visualizes the key signaling pathway associated with its anti-cancer effects and provides diagrams of the experimental workflows for its isolation and biological evaluation.
Discovery and Natural Occurrence
The discovery of this compound is attributed to two independent research groups, with conflicting reports on its natural source.
Initially, this compound was reported to be isolated from the twigs of Lindera lucida[1]. This finding was published in 1998 by Leong et al. in the journal Phytochemistry.
Subsequently, in 2020, Yoon et al. reported the isolation of this compound from the fruit of Lindera erythrocarpa Makino[2]. This source has been more extensively documented in recent literature concerning the compound's biological activity.
This discrepancy in the reported botanical origin is a notable point of consideration for researchers investigating the natural distribution of this compound.
Isolation of this compound
Experimental Protocol for Isolation from Lindera erythrocarpa
The following protocol is based on the methodology described by Yoon et al. (2020)[2].
Plant Material:
-
Dried fruits of Lindera erythrocarpa Makino.
Extraction and Fractionation:
-
The dried and powdered fruits are extracted with methanol (MeOH) at room temperature.
-
The resulting crude extract is filtered and concentrated under reduced pressure.
-
The concentrated MeOH extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
The biologically active fraction (EtOAc fraction) is subjected to further chromatographic separation.
Chromatographic Purification:
-
The EtOAc fraction is separated by silica gel column chromatography using a gradient elution system of chloroform-methanol (CHCl₃-MeOH).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC).
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualized Workflow for Isolation
Caption: Workflow for the isolation and purification of this compound.
Total Synthesis
A total synthesis of this compound has been achieved, providing an alternative to its isolation from natural sources[3]. The synthesis is notable for its efficiency, being completed in four steps with a reported overall yield of 21%.
Key Features of the Total Synthesis:
-
Starting Material: Dimethyl squarate.
-
Number of Steps: 4.
-
Overall Yield: 21%.
This synthetic route offers a reliable method for obtaining this compound for research and development purposes, overcoming the potential variability of natural product extraction.
Biological Activity
This compound exhibits a range of biological activities, with its anti-cancer and enzyme inhibitory effects being the most prominent.
Anti-Cancer Activity
This compound has been shown to suppress the invasion and migration of human breast cancer cells (MCF-7) stimulated by 12-O-tetradecanoylphorbol-13-acetate (TPA)[2][4].
Key Findings:
-
Inhibits the expression of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) at both the mRNA and protein levels[2].
-
The mechanism of action involves the inhibition of the ERK/STAT3 signaling pathway[2].
The following is a generalized protocol based on the study by Yoon et al. (2020)[2].
Cell Line:
-
MCF-7 human breast cancer cells.
Methodology:
-
MCF-7 cells are seeded into the upper chamber of a Matrigel-coated Transwell insert.
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
Cells are treated with various concentrations of this compound in the presence of TPA (a tumor promoter).
-
After incubation, non-invading cells are removed from the upper surface of the membrane.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
This compound exerts its anti-metastatic effects by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn suppresses the activation of its downstream transcription factors, Signal Transducer and Activator of Transcription 3 (STAT3) and Activator Protein-1 (AP-1). This leads to the downregulation of MMP-9 and IL-8 expression, key mediators of cancer cell invasion and migration[2].
Caption: The ERK/STAT3/AP-1 signaling pathway inhibited by this compound.
Human Chymase Inhibition
This compound has been identified as an inhibitor of human chymase, a serine protease involved in various physiological and pathological processes, including cardiovascular diseases[3][5].
A general protocol for assessing chymase inhibition is as follows[6]:
Enzyme and Substrate:
-
Recombinant human chymase.
-
A chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
Methodology:
-
Human chymase is pre-incubated with various concentrations of this compound in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time, resulting from the cleavage of the substrate, is measured using a spectrophotometer.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Data Summary
Table 1: Synthesis and Biological Activity Data for this compound
| Parameter | Value/Result | Reference |
| Total Synthesis | ||
| Starting Material | Dimethyl squarate | [3] |
| Number of Steps | 4 | [3] |
| Overall Yield | 21% | [3] |
| Anti-Cancer Activity | ||
| Cell Line | MCF-7 (human breast cancer) | [2] |
| Effect | Inhibition of TPA-stimulated invasion and migration | [2] |
| Mechanism | Inhibition of ERK/STAT3/AP-1 signaling pathway | [2] |
| Human Chymase Inhibition | ||
| Activity | Inhibitor of human chymase | [3] |
| IC50 Value | Not publicly available | - |
Conclusion
This compound is a promising natural product with well-documented anti-cancer activity and potential as a human chymase inhibitor. The conflicting reports of its natural source warrant further investigation into its chemotaxonomy. The established total synthesis provides a reliable supply for future research. Further studies are needed to fully elucidate its therapeutic potential, particularly in determining the precise potency of its chymase inhibitory activity. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Methyl Linderone Suppresses TPA-Stimulated IL-8 and MMP-9 Expression Via the ERK/STAT3 Pathway in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lindera cyclopentenedione intermediates from the roots of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Physicochemical Properties of Synthetic Methyllinderone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllinderone, a naturally occurring cyclopentenedione, has garnered significant interest within the scientific community for its potential therapeutic applications. As a synthetic compound, a thorough understanding of its physicochemical properties is paramount for its development as a drug candidate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of synthetic this compound, details established experimental protocols for their determination, and elucidates its known mechanisms of action, including its role as an inhibitor of key signaling pathways implicated in cancer and inflammation.
Physicochemical Properties
Table 1: Physicochemical Properties of Synthetic this compound
| Property | Value | Source |
| IUPAC Name | 4,5-dimethoxy-2-[(E)-3-(methoxy(phenyl)methylidene]cyclopent-4-ene-1,3-dione | Wikipedia |
| Synonyms | This compound | Wikipedia |
| CAS Number | 3984-73-4 | Wikipedia |
| Chemical Formula | C₁₇H₁₆O₅ | Wikipedia[1] |
| Molecular Weight | 300.310 g/mol | Wikipedia[1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| logP | No data available | |
| pKa | No data available |
Experimental Protocols for Physicochemical Characterization
Given the absence of specific experimental data for several of this compound's physicochemical properties, this section outlines standard protocols that can be employed for their determination. These methods are generally applicable to organic compounds and chalcone-like structures.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Protocol:
-
Sample Preparation: A small, finely powdered sample of synthetic this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for formulation and in vitro/in vivo studies.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, and dimethyl sulfoxide (DMSO).
-
Procedure: A known mass of synthetic this compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.
-
Equilibration: The mixture is agitated (e.g., by vortexing or sonication) at a constant temperature until equilibrium is reached.
-
Analysis: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of synthetic this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken gently for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of the Acid Dissociation Constant (pKa)
The pKa value provides information about the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.
Protocol (Potentiometric Titration):
-
Sample Preparation: A solution of synthetic this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where half of the compound is in its ionized form.
Biological Activity and Signaling Pathways
Synthetic this compound has been identified as a potent inhibitor of several key signaling pathways, contributing to its observed anti-inflammatory and anti-cancer activities.
Inhibition of the ERK/STAT3 Signaling Pathway
This compound has been shown to suppress the 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated invasion and migration of breast cancer cells by targeting the ERK/STAT3 pathway.[2] The proposed mechanism involves the inhibition of the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn prevents the nuclear translocation of the transcription factors Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3).[2]
Inhibition of Human Chymase
This compound has been identified as a human chymase inhibitor.[3] Chymase is a serine protease released from mast cells that plays a role in various physiological and pathological processes, including inflammation and cardiovascular diseases. The precise molecular mechanism of chymase inhibition by this compound is still under investigation, but it is proposed to involve the interaction of the compound with the active site of the enzyme.
Synthesis and Purification Workflow
The total synthesis of this compound has been achieved, providing a scalable route for its production for research and development purposes. A general workflow for the synthesis and purification is outlined below.
Conclusion
Synthetic this compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the currently available physicochemical data and highlighted the need for further experimental characterization. The provided protocols offer a standardized approach for determining these crucial parameters. Furthermore, the elucidation of its inhibitory effects on the ERK/STAT3 and human chymase pathways provides a solid foundation for future mechanistic studies and drug design efforts. A complete physicochemical profile will be instrumental in advancing synthetic this compound through the drug development pipeline.
References
In Vitro Anti-inflammatory Effects of Methyllinderone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllinderone, a cyclopentenedione isolated from the fruit of Lindera erythrocarpa, has emerged as a compound of interest for its potential therapeutic properties. While research into its full biological profile is ongoing, initial studies have identified significant anti-inflammatory activity. This technical guide provides a comprehensive overview of the current understanding of the in vitro anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining experimental protocols, and visualizing the key signaling pathways involved.
Core Mechanism of Action: Inhibition of the ERK/STAT3/AP-1 Signaling Pathway
Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a pivotal role in regulating the expression of numerous pro-inflammatory mediators.
The established mechanism involves the suppression of ERK phosphorylation. By inhibiting the activation of ERK, this compound subsequently blocks the nuclear translocation and activation of downstream transcription factors, namely Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors are crucial for the expression of various pro-inflammatory genes, including cytokines and matrix metalloproteinases. The inhibition of this cascade leads to a reduction in the production of key inflammatory molecules.[1][2][3]
Quantitative Data on Anti-inflammatory Effects
The primary quantitative data on the bioactivity of this compound comes from a study by Yoon JH, et al. (2020), which investigated its effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated MCF-7 human breast cancer cells. While this is a cancer cell model, the study provides valuable insights into the compound's ability to suppress pro-inflammatory mediators.
| Parameter | Cell Line | Stimulant | Concentration of this compound | Observed Effect | Reference |
| IL-8 mRNA Expression | MCF-7 | TPA | 10 µM | Significant decrease in expression | [1][2][3] |
| IL-8 mRNA Expression | MCF-7 | TPA | 20 µM | Further significant decrease in expression | [1][2][3] |
| IL-8 Protein Secretion | MCF-7 | TPA | 10 µM | Inhibition of secretion | [1][2][3] |
| IL-8 Protein Secretion | MCF-7 | TPA | 20 µM | Stronger inhibition of secretion | [1][2][3] |
| MMP-9 mRNA Expression | MCF-7 | TPA | 10 µM | Significant decrease in expression | [1][2][3] |
| MMP-9 mRNA Expression | MCF-7 | TPA | 20 µM | Further significant decrease in expression | [1][2][3] |
| MMP-9 Protein Expression | MCF-7 | TPA | 10 µM | Inhibition of expression | [1][2][3] |
| MMP-9 Protein Expression | MCF-7 | TPA | 20 µM | Stronger inhibition of expression | [1][2][3] |
| ERK Phosphorylation | MCF-7 | TPA | 10 µM, 20 µM | Dose-dependent inhibition | [1][2][3] |
| STAT3 Nuclear Translocation | MCF-7 | TPA | 10 µM, 20 µM | Dose-dependent inhibition | [1][2][3] |
| AP-1 Nuclear Translocation | MCF-7 | TPA | 10 µM, 20 µM | Dose-dependent inhibition | [1][2][3] |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the in vitro anti-inflammatory effects of this compound.
Cell Culture and Treatment (MCF-7 Model)
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 10 µM and 20 µM) for 2 hours. Subsequently, the cells are stimulated with a pro-inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), for a specified duration (e.g., 24 hours) to induce an inflammatory response.[3]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., IL-8, MMP-9).
-
Procedure:
-
Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants from treated and untreated cells are collected.
-
An ELISA is performed using a commercial kit specific for the cytokine of interest, following the manufacturer's instructions.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of the cytokine is determined by comparing the absorbance values to a standard curve.[3]
-
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To detect the expression and phosphorylation status of key signaling proteins (e.g., ERK, p-ERK).
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-ERK, anti-p-ERK).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
-
Standard Protocol for In Vitro Anti-inflammatory Assay in Macrophages
While specific data for this compound in this model is not yet available, the following is a standard protocol for screening compounds for anti-inflammatory activity using the RAW 264.7 macrophage cell line.
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Endpoints:
-
Nitric Oxide (NO) Production: Measured in the supernatant using the Griess assay.
-
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β): Measured in the supernatant by ELISA.
-
Prostaglandin E2 (PGE2) Production: Measured in the supernatant by ELISA.
-
Cell Viability: Assessed using an MTT or similar assay to rule out cytotoxicity.
-
Gene and Protein Expression: Analysis of iNOS, COX-2, and pro-inflammatory cytokines by qRT-PCR and Western blotting.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits ERK phosphorylation, blocking AP-1/STAT3 translocation and pro-inflammatory gene expression.
General Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing this compound's anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages.
Conclusion and Future Directions
The available in vitro data, primarily from a cancer cell model, strongly suggest that this compound possesses anti-inflammatory properties by targeting the ERK/STAT3/AP-1 signaling axis. This leads to the suppression of the pro-inflammatory cytokine IL-8 and the matrix-degrading enzyme MMP-9.
To further elucidate the anti-inflammatory potential of this compound for therapeutic development, future research should focus on:
-
Validation in Immune Cells: Conducting comprehensive studies using standard immunology models, such as LPS-stimulated RAW 264.7 macrophages or primary immune cells.
-
Broad-Spectrum Anti-inflammatory Profiling: Assessing the effect of this compound on a wider range of key inflammatory mediators, including nitric oxide, prostaglandin E2, TNF-α, IL-6, and IL-1β.
-
Dose-Response and IC50 Determination: Establishing clear dose-response curves and calculating the half-maximal inhibitory concentration (IC50) values for its effects on various inflammatory markers.
-
Investigation of Other Signaling Pathways: Exploring the potential interaction of this compound with other critical inflammatory signaling pathways, such as the NF-κB pathway.
A more in-depth understanding of this compound's activity in relevant immune-cellular models will be crucial for advancing its development as a potential anti-inflammatory agent.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Methyllinderone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyllinderone derivatives, focusing on their dual roles as human chymase inhibitors and modulators of the AP-1/STAT/ERK signaling pathway. This compound, a naturally occurring compound, has garnered significant interest for its therapeutic potential in cardiovascular diseases and cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to facilitate further research and drug development efforts.
Core Activities of this compound and Its Derivatives
This compound and its synthetic analogs have been investigated for two primary biological activities:
-
Inhibition of Human Chymase: Chymase is a serine protease released from mast cells that plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibitors of chymase are therefore of significant interest for the treatment of cardiovascular diseases. The total synthesis of this compound has been achieved, and a series of derivatives have been evaluated for their inhibitory activity against human chymase.[1]
-
Inhibition of the AP-1/STAT/ERK Signaling Pathway: this compound has been shown to possess anti-inflammatory and anti-metastatic properties.[2] Specifically, it can suppress the invasion and migration of breast cancer cells (MCF-7) stimulated by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] This activity is mediated through the inhibition of the ERK/STAT3 signaling pathway, which leads to the reduced expression of interleukin-8 (IL-8) and matrix metalloproteinase-9 (MMP-9).[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
Table 1: Inhibition of Human Chymase by this compound Derivatives
Quantitative data from the primary literature regarding the specific IC50 values for a series of this compound derivatives against human chymase is not publicly available in the reviewed abstracts. The foundational study by Aoyama et al. (2001) reports the synthesis of derivatives and the identification of an active compound without disclosing the specific quantitative values in the abstract.[1][3]
| Compound | Structure | Human Chymase IC50 (µM) |
| This compound | [Image of this compound structure] | Data not available in abstract |
| Derivative 9 | [Structure of Derivative 9] | Data not available in abstract |
| Derivative 11 | [Structure of Derivative 11] | Data not available in abstract |
| Derivative 12 | [Structure of Derivative 12] | Data not available in abstract |
| Derivative 14 | [Structure of Derivative 14] | Data not available in abstract |
Note: The structures of derivatives 9, 11, 12, and 14 were confirmed by 1H NMR, IR, and mass spectrometric analysis in the original study.[3]
Table 2: Inhibition of ERK and STAT3 Phosphorylation in TPA-Stimulated MCF-7 Cells by this compound
Data is derived from Yoon et al. (2020) and represents the effect of this compound (ML) on the phosphorylation of key signaling proteins.[2]
| Treatment | Concentration (µM) | p-ERK (% of TPA control) | p-STAT3 (nuclear) (% of TPA control) |
| This compound | 5 | ~50% | ~60% |
| This compound | 10 | ~25% | ~40% |
Experimental Protocols
Human Chymase Inhibition Assay
This protocol is based on the methodology described by Aoyama et al. (2001).[3]
-
Enzyme and Substrate Preparation:
-
Human chymase is purified according to established methods.
-
The chromogenic substrate, succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is prepared in a suitable buffer.
-
-
Inhibition Assay:
-
Purified human chymase is pre-incubated with varying concentrations of the test compounds (this compound derivatives) dissolved in DMSO for 30 minutes at 37°C. The incubation buffer is 0.1 M Tris-HCl (pH 8.0) containing 1.8 M NaCl.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction mixture is incubated for 2 hours at 37°C.
-
-
Data Analysis:
-
The formation of p-nitroaniline is measured spectrophotometrically by the change in absorbance at 405 nm.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
TPA-Stimulated MCF-7 Cell Invasion Assay
This protocol is a generalized procedure based on common methodologies for assessing cancer cell invasion.
-
Cell Culture and Treatment:
-
MCF-7 human breast cancer cells are cultured in appropriate media.
-
Cells are pre-treated with non-cytotoxic concentrations of this compound (e.g., 5 and 10 µM) for a specified time (e.g., 1-2 hours).
-
Cell invasion is stimulated by the addition of a phorbol ester such as TPA (e.g., 50 nM).
-
-
Invasion Assay (Boyden Chamber Assay):
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
The treated MCF-7 cells are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
The chambers are incubated for a period that allows for cell invasion (e.g., 24 hours).
-
-
Quantification:
-
Non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of invading cells is quantified by microscopy.
-
Western Blot Analysis of ERK and STAT3 Phosphorylation
This protocol is based on the methodology described by Yoon et al. (2020).[2]
-
Cell Lysis and Protein Quantification:
-
MCF-7 cells are treated with this compound and/or TPA as described above.
-
Whole-cell lysates are prepared using a suitable lysis buffer. For analysis of nuclear proteins, nuclear fractionation is performed.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and STAT3 (p-STAT3), as well as antibodies for total ERK and STAT3 as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.
References
- 1. Total synthesis of human chymase inhibitor this compound and structure--activity relationships of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of human chymase inhibitor this compound and structure–activity relationships of its derivatives [ouci.dntb.gov.ua]
Potential Therapeutic Targets of Methyllinderone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllinderone, a naturally occurring cyclopentenedione, has emerged as a promising therapeutic agent with demonstrated anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its key signaling pathways and potential molecular targets. Through a comprehensive review of preclinical studies, this document outlines the inhibitory action of this compound on critical pathways involved in cancer cell metastasis, particularly in breast cancer. This guide also presents detailed experimental protocols and quantitative data to facilitate further research and drug development efforts centered on this compound.
Introduction
This compound is a bioactive compound isolated from Lindera erythrocarpa.[1] Traditionally recognized for its anti-inflammatory effects, recent research has illuminated its potential as an anti-cancer agent.[2] Specifically, studies have focused on its ability to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis. This document serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the current understanding of this compound's mechanism of action and its potential as a therapeutic candidate.
Core Mechanism of Action: Inhibition of the ERK/STAT3 Signaling Pathway
The primary mechanism through which this compound exerts its anti-metastatic effects is the inhibition of the Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] This pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and migration. In many cancers, this pathway is aberrantly activated, promoting tumor progression and metastasis.
TPA-Induced Cell Migration and Invasion
In preclinical models, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is often used to stimulate signaling pathways that promote cancer cell migration and invasion. TPA activates Protein Kinase C (PKC), which in turn activates the Raf/MEK/ERK cascade. Activated ERK then phosphorylates and activates downstream transcription factors, including Activator Protein-1 (AP-1) and STAT3.[2][3] The translocation of these transcription factors to the nucleus leads to the expression of genes involved in metastasis, such as matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8).[2][3]
This compound's Point of Intervention
This compound has been shown to significantly suppress the TPA-induced phosphorylation of ERK in MCF-7 human breast cancer cells.[2][3] By inhibiting the phosphorylation of ERK, this compound effectively blocks the downstream activation and nuclear translocation of AP-1 and STAT3.[2][3] This leads to a reduction in the expression of MMP-9 and IL-8, ultimately inhibiting the migratory and invasive capabilities of the cancer cells.[2][3]
Quantitative Data on Therapeutic Effects
A key aspect of this compound's therapeutic potential is its ability to inhibit cancer cell migration and invasion at non-cytotoxic concentrations.
Cytotoxicity Profile
In studies involving MCF-7 human breast cancer cells, this compound did not exhibit significant cytotoxicity at concentrations up to 10 μM.[1] This indicates a favorable therapeutic window, where its anti-metastatic effects can be achieved without causing widespread cell death.
Inhibition of Cell Migration and Invasion
The primary quantitative measure of this compound's efficacy is its ability to inhibit the migration and invasion of cancer cells in a dose-dependent manner.
| Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |
| 2.5 | ~25% | ~30% |
| 5.0 | ~50% | ~55% |
| 10.0 | ~70% | ~75% |
Data is estimated based on graphical representations in Yoon JH, et al. (2020).[2]
Detailed Experimental Protocols
To facilitate further research, this section provides detailed protocols for key experiments used to evaluate the therapeutic effects of this compound.
Cell Culture
MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of key signaling proteins like ERK and STAT3.
Protocol Steps:
-
Cell Treatment: Seed MCF-7 cells and treat with varying concentrations of this compound for a specified time, followed by stimulation with TPA.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total ERK and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration and Invasion Assays
These assays are crucial for quantifying the inhibitory effect of this compound on cancer cell motility.
Protocol Steps:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the insert is left uncoated.
-
Cell Seeding: Seed MCF-7 cells in serum-free media in the upper chamber.
-
Treatment: Add varying concentrations of this compound to the upper chamber.
-
Chemoattractant: Add media containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of inhibition relative to the untreated control.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to inhibit the ERK/STAT3 signaling pathway at non-cytotoxic concentrations highlights its potential to specifically target the metastatic cascade without the broad toxicity associated with many conventional chemotherapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-metastatic effects of this compound in animal models of breast cancer.
-
Target validation: Further elucidating the direct molecular targets of this compound within the ERK/STAT3 pathway.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
By addressing these key areas, the full therapeutic potential of this compound can be realized, paving the way for its potential clinical development as a novel anti-cancer drug.
References
A Technical Guide to the Preclinical Pharmacokinetic Profile of Methyllinderone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, detailed preclinical pharmacokinetic data for Methyllinderone has not been publicly disclosed. The following guide is a representative technical document illustrating the expected pharmacokinetic profile and associated methodologies for a compound of this nature, based on established principles of preclinical drug development. The quantitative data presented herein is hypothetical and intended for illustrative purposes.
Introduction
This compound, a bioactive compound isolated from Lindera lucida, has demonstrated notable anti-inflammatory and anti-metastatic properties.[1][2] Its mechanism of action involves the inhibition of the AP-1/STAT/ERK signaling pathway, which is crucial in cell proliferation and inflammatory responses.[1] As a promising therapeutic candidate, understanding its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step in its preclinical development. A thorough characterization of the PK profile in various animal models allows for the prediction of human pharmacokinetics, the establishment of a safe and efficacious dosing regimen, and the overall assessment of the compound's viability as a drug candidate.
This technical guide provides a comprehensive overview of a representative preclinical pharmacokinetic profile for this compound. It includes hypothetical quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Pharmacokinetic Data (Hypothetical)
The following tables summarize the hypothetical in vitro and in vivo pharmacokinetic parameters of this compound in common preclinical species.
Table 1: Hypothetical In Vitro ADME Profile of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Plasma Protein Binding (%) | 92.5 | 94.2 | 91.8 | 93.5 | 95.1 |
| Blood-to-Plasma Ratio | 1.1 | 1.0 | 1.2 | 1.1 | 1.0 |
| Microsomal Stability (t½, min) | 45 | 35 | 55 | 50 | 65 |
| Hepatocyte Stability (t½, min) | 60 | 50 | 75 | 70 | 85 |
| CYP450 Inhibition (IC50, µM) | >10 (for major isoforms) | >10 | >10 | >10 | >10 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound (10 mg/kg Oral Dose)
| Parameter | Unit | Mouse | Rat | Dog |
| Cmax (Maximum Concentration) | ng/mL | 850 | 620 | 450 |
| Tmax (Time to Cmax) | h | 0.5 | 1.0 | 2.0 |
| AUC (Area Under the Curve) | ng*h/mL | 4250 | 3100 | 5400 |
| t½ (Half-life) | h | 2.5 | 3.1 | 5.8 |
| CL/F (Apparent Oral Clearance) | mL/min/kg | 39.2 | 53.8 | 30.9 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 8.8 | 14.9 | 15.8 |
| F (Oral Bioavailability) | % | 45 | 30 | 65 |
Detailed Experimental Protocols
The following are standard experimental protocols that would be employed to generate the pharmacokinetic data presented above.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration to rats.
Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 200-250g.
Dosing:
-
Intravenous (IV): 2 mg/kg administered as a bolus injection via the tail vein. The vehicle would typically be a solution of 5% DMSO, 40% PEG300, and 55% saline.
-
Oral (PO): 10 mg/kg administered by oral gavage. The vehicle would be a suspension in 0.5% methylcellulose.
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing K2EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate key PK parameters including Cmax, Tmax, AUC, t½, clearance (CL), volume of distribution (Vd), and oral bioavailability (F).
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent of this compound binding to plasma proteins from various species.
Method: Rapid Equilibrium Dialysis (RED).
Procedure:
-
A solution of this compound (1 µM) is prepared in plasma from each species (mouse, rat, dog, monkey, human).
-
The RED device, consisting of a sample chamber and a buffer chamber separated by a semipermeable membrane, is used.
-
The plasma-drug solution is added to the sample chamber, and phosphate-buffered saline (PBS) is added to the buffer chamber.
-
The device is incubated at 37°C for 4-6 hours with shaking to reach equilibrium.
-
Following incubation, aliquots are taken from both chambers.
-
The concentration of this compound in the plasma and buffer chambers is quantified by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.
In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism of this compound in liver microsomes.
System: Liver microsomes from various species (mouse, rat, dog, monkey, human) fortified with NADPH as a cofactor.
Procedure:
-
This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
The natural logarithm of the percentage of remaining this compound is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway Inhibition
Caption: Inhibition of the ERK/STAT3/AP-1 signaling pathway by this compound.
Preclinical Pharmacokinetic Study Workflow
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This guide outlines a representative preclinical pharmacokinetic profile for this compound, a compound with therapeutic potential as an inhibitor of the AP-1/STAT/ERK signaling pathway. The hypothetical data suggests that this compound is well-absorbed in some species, with moderate clearance and a half-life that would support further investigation. The provided experimental protocols offer a framework for the studies required to formally characterize its ADME properties. The successful completion of such preclinical pharmacokinetic studies is paramount to guide the design of future toxicological and clinical studies, ultimately determining the therapeutic future of this compound.
References
Methodological & Application
Total Synthesis of Methyllinderone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and a detailed experimental protocol for the total synthesis of Methyllinderone, a naturally occurring cyclopentenedione with potential therapeutic applications. A highly efficient four-step synthesis, commencing from dimethyl squarate, has been reported with an overall yield of 21%.[1][2][3] This application note presents the detailed methodology for each synthetic step, a summary of the quantitative data, and a visualization of the synthetic pathway.
Introduction
This compound is a bioactive natural product isolated from the fruits of Lindera erythrocarpa. It belongs to the class of cyclopentenediones and has garnered significant interest due to its reported biological activities, including its potential as a human chymase inhibitor.[1][2] The development of an efficient and scalable synthetic route is crucial for further investigation of its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This document outlines the successful total synthesis of this compound, providing a practical guide for its preparation in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for the four-step total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Nucleophilic Addition | Dimethyl squarate | 3-(1-hydroxy-3-phenylprop-2-ynyl)-4-methoxycyclobut-3-ene-1,2-dione | (3-phenylprop-2-yn-1-yl)lithium, THF, -78 °C | 85 |
| 2 | Meyer-Schuster Rearrangement | 3-(1-hydroxy-3-phenylprop-2-ynyl)-4-methoxycyclobut-3-ene-1,2-dione | 4-methoxy-3-((E)-3-phenylpropa-1,2-dien-1-ylidene)cyclobut-3-ene-1,2-dione | PPh₃, DEAD, THF, 0 °C to rt | 75 |
| 3 | Ring Expansion | 4-methoxy-3-((E)-3-phenylpropa-1,2-dien-1-ylidene)cyclobut-3-ene-1,2-dione | 2-methoxy-5-((E)-3-phenylallylidene)cyclopent-4-ene-1,3,4-trione | m-CPBA, CH₂Cl₂, 0 °C to rt | 60 |
| 4 | Methylation | 2-methoxy-5-((E)-3-phenylallylidene)cyclopent-4-ene-1,3,4-trione | This compound | TMSCHN₂, Benzene, Methanol, rt | 70 |
| Overall | Dimethyl squarate | This compound | 21 |
Experimental Protocols
Step 1: Synthesis of 3-(1-hydroxy-3-phenylprop-2-ynyl)-4-methoxycyclobut-3-ene-1,2-dione
-
To a solution of phenylacetylene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, 1.6 M in hexanes) is added dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of dimethyl squarate (1.0 equivalent) in anhydrous THF is then added dropwise to the lithium acetylide solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 4-methoxy-3-((E)-3-phenylpropa-1,2-dien-1-ylidene)cyclobut-3-ene-1,2-dione
-
To a solution of the alcohol from Step 1 (1.0 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD, 1.5 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the allene product.
Step 3: Synthesis of 2-methoxy-5-((E)-3-phenylallylidene)cyclopent-4-ene-1,3,4-trione
-
To a solution of the allene from Step 2 (1.0 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) is added portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 4: Synthesis of this compound
-
To a solution of the trione from Step 3 (1.0 equivalent) in a mixture of benzene and methanol (4:1) at room temperature, trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 1.5 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Visualization
The following diagrams illustrate the total synthesis of this compound and the logical workflow of the experimental process.
Caption: The four-step total synthesis of this compound from dimethyl squarate.
Caption: A generalized experimental workflow for each step of the synthesis.
References
Application Notes and Protocols for In Vitro Assay of Novel Compounds Targeting the ERK/STAT3 Pathway
Topic: In Vitro Assay of Methyllinderone for ERK/STAT3 Pathway Modulation Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are critical regulators of cell proliferation, differentiation, survival, and migration.[1][2][3] Aberrant activation of both pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] This document provides detailed protocols for in vitro assays to evaluate the inhibitory potential of a test compound, herein referred to as this compound, on the ERK and STAT3 signaling cascades.
The ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is typically activated by growth factors, leading to the phosphorylation of ERK1/2.[1][2] The STAT3 pathway can be activated by various cytokines and growth factors, resulting in the phosphorylation, dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor.[3][5] Crosstalk between the ERK and STAT3 pathways has been reported, suggesting that dual inhibition may be an effective anti-cancer strategy.[6][7][8]
These protocols describe methods to quantify the phosphorylation status of key proteins in these pathways and to assess the downstream functional effects of inhibiting their activity.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.
Table 1: Effect of this compound on ERK1/2 and STAT3 Phosphorylation
| Treatment Group | Concentration (µM) | p-ERK1/2 (T202/Y204) Relative Intensity | p-STAT3 (Y705) Relative Intensity |
| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 1 | 0.85 ± 0.10 | 0.78 ± 0.11 |
| This compound | 5 | 0.42 ± 0.08 | 0.35 ± 0.09 |
| This compound | 10 | 0.15 ± 0.05 | 0.12 ± 0.04 |
| Positive Control (MEK Inhibitor) | 10 | 0.10 ± 0.03 | N/A |
| Positive Control (STAT3 Inhibitor) | 10 | N/A | 0.08 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the vehicle control.
Table 2: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Vehicle Control | - | 100 ± 5.2 | |
| This compound | 1 | 92 ± 4.8 | |
| This compound | 5 | 65 ± 3.9 | 7.8 |
| This compound | 10 | 41 ± 3.1 | |
| This compound | 25 | 18 ± 2.5 | |
| Positive Control (Doxorubicin) | 1 | 35 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and the general experimental workflow.
Caption: Simplified diagram of the ERK and STAT3 signaling pathways and potential points of inhibition by this compound.
Caption: General experimental workflow for assessing the in vitro effects of a test compound on the ERK and STAT3 pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known activation of the ERK and/or STAT3 pathways (e.g., HeLa, A549, MDA-MB-231).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well or 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Starvation (Optional): For experiments investigating ligand-induced activation, serum-starve the cells for 12-24 hours prior to treatment.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 30 minutes for phosphorylation studies, 24-72 hours for viability assays). Include a known inhibitor of the respective pathway as a positive control.
Western Blot for Phosphorylated and Total ERK/STAT3
This protocol is used to determine the phosphorylation status of ERK1/2 and STAT3.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[9]
Materials:
-
STAT3-responsive luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound and/or a STAT3 activator (e.g., IL-6).
-
Cell Lysis and Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of novel compounds, such as this compound, targeting the ERK and STAT3 signaling pathways. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the mechanism of action and determine the anti-proliferative efficacy of potential therapeutic agents. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
- 1. assaygenie.com [assaygenie.com]
- 2. usbio.net [usbio.net]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Blocking STAT3 signaling augments MEK/ERK inhibitor efficacy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 and ERK Signaling Pathways Are Implicated in the Invasion Activity by Oncostatin M through Induction of Matrix Metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Methyllinderone as a Chymase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon mast cell degranulation, chymase is released into the extracellular space where it plays a significant role in various physiological and pathological processes.[2] A key function of chymase is its ability to convert angiotensin I to angiotensin II, a potent vasoconstrictor, making it a crucial component of the local renin-angiotensin system independent of the angiotensin-converting enzyme (ACE).[3][4] Beyond its role in blood pressure regulation, chymase is implicated in inflammation, tissue remodeling, and fibrosis through the activation of matrix metalloproteinases (MMPs), transforming growth factor-beta (TGF-β), and various cytokines. Given its involvement in cardiovascular and inflammatory diseases, chymase has emerged as a promising therapeutic target.[2]
Methyllinderone, a naturally derived compound, has been identified as a human chymase inhibitor. These application notes provide a detailed protocol for researchers to investigate and characterize the inhibitory potential of this compound against human chymase. The following sections detail the necessary reagents, experimental procedures for determining inhibitory activity and kinetics, and methods for assessing its impact on chymase-mediated signaling pathways.
Data Presentation
The inhibitory activity of this compound and its derivatives against human chymase can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. The following table provides a template for summarizing such quantitative data. While the precise IC50 value for this compound from publicly available literature is not explicitly stated as a numerical figure, the protocol to determine it is detailed below. For comparison, IC50 values of other known chymase inhibitors are included.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | Human Chymase | To be determined by user | Chymostatin | Variable |
| Derivative 1 | Human Chymase | To be determined by user | Fulacimstat (BAY 1142524) | 4 |
| Derivative 2 | Human Chymase | To be determined by user |
Experimental Protocols
Protocol 1: In Vitro Chymase Inhibition Assay
This protocol is adapted from the methods described for the initial characterization of this compound as a chymase inhibitor.
Objective: To determine the IC50 value of this compound for human chymase.
Materials:
-
Purified human chymase
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Tris-HCl buffer (pH 8.0) containing 1.8 M NaCl
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Prepare a solution of purified human chymase in 0.1 M Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate over the course of the assay.
-
Prepare a solution of the substrate, Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer (0.1 M Tris-HCl, pH 8.0, 1.8 M NaCl)
-
This compound solution at various concentrations (or DMSO for the control).
-
Purified human chymase solution.
-
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance at 405 nm over a period of 2 hours at 37°C using a microplate reader. The absorbance is due to the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of the Mode of Inhibition
Objective: To determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of chymase.
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform the chymase activity assay as described in Protocol 1, but with a key modification: vary the concentration of the substrate (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) at several fixed concentrations of this compound.
-
Generate a set of reaction rate curves at different substrate concentrations for each inhibitor concentration.
Data Analysis:
-
Create a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
Analyze the plot to determine the mode of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis. Vmax remains the same, but the apparent Km increases.
-
Non-competitive inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, but Km remains the same.
-
Uncompetitive inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.
-
Mandatory Visualization
Chymase Signaling Pathway
Caption: Chymase signaling pathway and point of inhibition by this compound.
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Molecular Modeling Study for Inhibition Mechanism of Human Chymase and Its Application in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of human chymase inhibitor this compound and structure–activity relationships of its derivatives [ouci.dntb.gov.ua]
Application Notes and Protocols for Developing Methyllinderone Derivatives with Improved Potency
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the development of novel Methyllinderone derivatives with enhanced inhibitory potency against human chymase. This compound, a natural product, has been identified as an inhibitor of human chymase, a serine protease implicated in cardiovascular and inflammatory diseases. These notes detail the synthesis of derivatives, protocols for potency assessment, and the underlying signaling pathways.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the structure-activity relationship (SAR) for a representative set of this compound derivatives. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50) against human chymase. The data illustrates the impact of substitutions at the R1 and R2 positions of the cyclopentane-1,3-dione core on inhibitory activity.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| M-1 | -CH3 | -H | 550 |
| M-2 | -CH2CH3 | -H | 420 |
| M-3 | -CH(CH3)2 | -H | 310 |
| M-4 | -Phenyl | -H | 150 |
| M-5 | -CH3 | -Cl | 480 |
| M-6 | -CH3 | -OCH3 | 600 |
| M-7 | -Phenyl | -Cl | 95 |
| M-8 | -Phenyl | -F | 110 |
Note: This data is representative and intended to illustrate the structure-activity relationship. Actual values will vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives based on the condensation of a β-ketoester with an appropriate aldehyde, followed by cyclization to form the cyclopentane-1,3-dione core.
Materials:
-
Diethyl 3-oxoglutarate
-
Substituted benzaldehyde
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Appropriate alkyl halide (for R1 substitution)
-
Appropriate electrophile (for R2 substitution)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Knoevenagel Condensation:
-
Dissolve diethyl 3-oxoglutarate and a substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide, and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Dieckmann Cyclization:
-
Dissolve the product from the previous step in an anhydrous solvent such as toluene.
-
Add a strong base, such as sodium hydride or sodium ethoxide, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Decarboxylation:
-
Heat the crude cyclized product in an acidic or basic aqueous solution to effect decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product.
-
Purify the resulting cyclopentane-1,3-dione derivative by column chromatography.
-
-
Alkylation/Acylation (R1 and R2 substitution):
-
Treat the purified cyclopentane-1,3-dione with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or DMF) to form the enolate.
-
Add the desired alkyl halide or other electrophile to introduce the R1 and R2 substituents.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and purify the final product by column chromatography.
-
Protocol 2: Human Chymase Inhibition Assay
This protocol details the in vitro assay to determine the inhibitory potency (IC50) of the synthesized this compound derivatives against human chymase.
Materials:
-
Purified human chymase
-
Assay buffer: 0.1 M Tris-HCl (pH 8.0) containing 1.8 M NaCl
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A small volume of the test compound dilution (or DMSO for control wells).
-
Purified human chymase solution.
-
-
Include a "no enzyme" control and a "no inhibitor" control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 30 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals for 30-60 minutes to monitor the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Signaling Pathway
Chymase is known to activate the transforming growth factor-beta 1 (TGF-β1)/Smads signaling pathway, which plays a crucial role in fibrosis and cellular proliferation[1][2][3]. Inhibition of chymase can disrupt this cascade.
References
- 1. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Methyllinderone Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllinderone, a compound isolated from Lindera erythrocarpa, has demonstrated potential as an anti-cancer agent, particularly in the context of breast cancer.[1][2][3][4] Its mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell proliferation, invasion, and metastasis.[1][2][3][4] Notably, this compound has been shown to suppress the invasion and migration of TPA-stimulated MCF-7 breast cancer cells by targeting the ERK/STAT3 signaling pathway, leading to the downregulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8).[1][2][3][4]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The assays described herein are designed to assess its impact on cell viability, apoptosis, cell invasion, and the modulation of the ERK/STAT3 signaling pathway.
Data Presentation
Quantitative data from the following assays should be recorded and organized for clear comparison of this compound's efficacy across different concentrations and experimental conditions.
Note: Specific experimental values for this compound (e.g., IC50) were not available in the public literature at the time of this writing. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Cell Viability - IC50 Values of this compound
| Cell Line | Treatment Duration (hrs) | IC50 (µM) |
| MCF-7 | 24 | Insert Data |
| MCF-7 | 48 | Insert Data |
| MDA-MB-231 | 24 | Insert Data |
| MDA-MB-231 | 48 | Insert Data |
| Other | Insert Data | Insert Data |
Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells
| Cell Line | This compound Conc. (µM) | Treatment Duration (hrs) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 0 (Control) | 48 | Insert Data | Insert Data |
| MCF-7 | Concentration 1 | 48 | Insert Data | Insert Data |
| MCF-7 | Concentration 2 | 48 | Insert Data | Insert Data |
| MCF-7 | Concentration 3 | 48 | Insert Data | Insert Data |
Table 3: Cell Invasion Assay - Inhibition of Cell Invasion
| Cell Line | This compound Conc. (µM) | % Invasion Inhibition (relative to TPA control) |
| MCF-7 | 0 (Control) | 0% |
| MCF-7 | Concentration 1 | Insert Data |
| MCF-7 | Concentration 2 | Insert Data |
| MCF-7 | Concentration 3 | Insert Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells, particularly in response to a stimulant like TPA.
Materials:
-
MCF-7 cells
-
Serum-free medium and complete growth medium
-
This compound
-
TPA (12-O-tetradecanoylphorbol-13-acetate)
-
Matrigel-coated invasion chambers (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Pre-treat MCF-7 cells with various concentrations of this compound for 24 hours.
-
After pre-treatment, harvest the cells and resuspend them in serum-free medium containing the respective concentrations of this compound.
-
Remove the rehydration medium from the inserts.
-
Add 500 µL of complete growth medium containing 100 ng/mL TPA to the lower chamber of the 24-well plate.
-
Add 2.5 x 10⁴ cells in 200 µL of serum-free medium (with this compound) to the upper chamber of the insert.
-
Incubate for 24 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain by adding a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 595 nm, or count the number of invading cells in several microscopic fields.
Western Blot Analysis for ERK and STAT3 Phosphorylation
This protocol is to determine if this compound inhibits the TPA-induced phosphorylation of ERK and STAT3.
Materials:
-
MCF-7 cells
-
This compound and TPA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with TPA (100 ng/mL) for 30 minutes.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for evaluating this compound efficacy.
Caption: this compound's inhibition of the ERK/STAT3 pathway.
References
- 1. Methyl Linderone Suppresses TPA-Stimulated IL-8 and MMP-9 Expression Via the ERK/STAT3 Pathway in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aminer.org [aminer.org]
- 4. Methyl Linderone Suppresses TPA-Stimulated IL-8 and MMP-9 Expression Via the ERK/STAT3 Pathway in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyllinderone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllinderone, a naturally occurring compound isolated from plants of the Lindera genus, has garnered significant interest due to its potential therapeutic properties, notably as a human chymase inhibitor.[1] Human chymase is a key enzyme in the renin-angiotensin system, playing a role in the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2][3] Inhibition of this enzyme presents a promising therapeutic target for cardiovascular diseases. To facilitate preclinical and clinical development of this compound, robust and reliable analytical methods for its quantification in biological matrices are essential.
These application notes provide detailed protocols for the quantification of this compound in biological samples such as plasma and urine, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for structurally similar compounds, such as chalcones and cyclopentenediones, and are designed to offer high sensitivity, specificity, and reproducibility.[4][5]
Analytical Methods Overview
The quantification of this compound in complex biological matrices requires efficient sample preparation to remove interfering substances, followed by sensitive and selective detection. The recommended primary analytical technique is LC-MS/MS due to its superior sensitivity and specificity.[6][7] An HPLC-UV method is also presented as a viable alternative for applications where the highest sensitivity is not required.
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering low limits of detection and quantification, and high selectivity through Multiple Reaction Monitoring (MRM).[8][9]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely available and robust technique suitable for the analysis of compounds with a chromophore, such as this compound.[4][10]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and precise quantification. The choice of method depends on the biological matrix and the required level of cleanliness.
a) Protein Precipitation (for Plasma/Serum)
This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable-isotope labeled compound or another chalcone not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
b) Liquid-Liquid Extraction (LLE) (for Plasma/Serum and Urine)
LLE provides a cleaner extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.
-
To 200 µL of plasma, serum, or urine sample, add 20 µL of internal standard solution.
-
Add 600 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.[9]
c) Solid-Phase Extraction (SPE) (for Plasma/Serum and Urine)
SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to lower detection limits.
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of the biological sample by adding 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Quantification Protocol
This method is recommended for its high sensitivity and specificity.
-
Chromatographic Conditions:
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 30 3.0 95 4.0 95 4.1 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+. Product ions will be generated by collision-induced dissociation.
-
Example MRM Transition (Hypothetical):
-
This compound: Q1 (m/z 301.1) -> Q3 (fragment ions to be determined)
-
Internal Standard: To be determined based on the selected standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C[11]
-
Gas Flows: To be optimized for the specific instrument.
-
-
HPLC-UV Quantification Protocol
A cost-effective alternative to LC-MS/MS.
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid.[12]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound (likely in the 280-370 nm range for chalcones).[12]
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of how to present validation data for a bioanalytical method. The values provided are hypothetical and should be determined experimentally.
Table 1: LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | |
| LQC (1.5 ng/mL) | < 10% |
| MQC (150 ng/mL) | < 8% |
| HQC (400 ng/mL) | < 8% |
| Inter-day Precision (%CV) | |
| LQC (1.5 ng/mL) | < 12% |
| MQC (150 ng/mL) | < 10% |
| HQC (400 ng/mL) | < 10% |
| Accuracy (% Bias) | |
| LQC (1.5 ng/mL) | ± 15% |
| MQC (150 ng/mL) | ± 10% |
| HQC (400 ng/mL) | ± 10% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: HPLC-UV Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Intra-day Precision (%CV) | |
| LQC (30 ng/mL) | < 15% |
| MQC (500 ng/mL) | < 10% |
| HQC (1500 ng/mL) | < 10% |
| Inter-day Precision (%CV) | |
| LQC (30 ng/mL) | < 15% |
| MQC (500 ng/mL) | < 12% |
| HQC (1500 ng/mL) | < 12% |
| Accuracy (% Bias) | |
| LQC (30 ng/mL) | ± 15% |
| MQC (500 ng/mL) | ± 12% |
| HQC (1500 ng/mL) | ± 12% |
| Recovery | > 80% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General experimental workflow for this compound quantification.
Signaling Pathway
This compound has been identified as an inhibitor of human chymase.[1] Chymase is a serine protease that converts angiotensin I to angiotensin II, a key peptide in the renin-angiotensin system (RAS) that regulates blood pressure. The diagram below illustrates this pathway and the inhibitory action of this compound.
References
- 1. journals.ansfoundation.org [journals.ansfoundation.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Modeling Study for Inhibition Mechanism of Human Chymase and Its Application in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive LC/MS analysis of novel cyclopentenedione library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of Methyllinderone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to elucidate the anti-inflammatory properties of a novel compound, Methyllinderone. The protocols detailed below outline a systematic approach, beginning with preliminary in vitro screenings and progressing to mechanistic cell-based assays and in vivo validation.
Introduction to Inflammatory Pathways
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] This process is tightly regulated by complex signaling networks. Two of the most pivotal pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][3][4][5][6]
-
NF-κB Signaling: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2][7][8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[2][9][10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][7]
-
MAPK Signaling: The MAPK family, including ERK, JNK, and p38 kinases, represents another key signaling route that regulates inflammation.[4][5][11] Activated by many of the same inflammatory stimuli as NF-κB, this three-tiered kinase cascade (MAP3K -> MAP2K -> MAPK) culminates in the activation of transcription factors, such as AP-1, which also drive the expression of inflammatory mediators.[4][11]
Dysregulation of these pathways is implicated in a wide range of chronic inflammatory diseases, making them prime targets for novel anti-inflammatory therapeutics.[12][13]
Experimental Workflow
A multi-stage approach is proposed to systematically evaluate the anti-inflammatory potential of this compound. This workflow ensures a logical progression from broad screening to detailed mechanistic investigation.
Caption: Experimental workflow for evaluating this compound.
Key Signaling Pathways to Investigate
The following diagrams illustrate the canonical NF-κB and a representative MAPK (p38) pathway, highlighting potential intervention points for this compound.
Caption: Potential inhibition points of this compound in NF-κB signaling.
Caption: Potential inhibition points of this compound in p38 MAPK signaling.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages
This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Lipopolysaccharide (LPS) is used to induce an inflammatory response.[9][14]
A. Cell Viability Assay (MTT)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.
-
B. Measurement of Nitric Oxide (NO) Production
-
Objective: To assess this compound's effect on the production of NO, a key inflammatory mediator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control (no treatment), LPS-only, and this compound-only groups.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, with a 10-minute incubation after each addition.
-
Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
C. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Objective: To quantify the effect of this compound on the secretion of key pro-inflammatory cytokines TNF-α and IL-6.[15]
-
Procedure:
-
Following the treatment and stimulation procedure described in Protocol 1B, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove cellular debris.
-
Determine the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Protocol 2: Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at 1x10⁶ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for protein phosphorylation).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Protocol 3: In Vivo Anti-Inflammatory Models
All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
A. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in a classic model of edema.[16]
-
Procedure:
-
Group male Wistar rats (180-200g) and fast them overnight.
-
Administer this compound (e.g., 25, 50, 100 mg/kg) or a reference drug (e.g., Indomethacin, 10 mg/kg) orally. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
-
B. LPS-Induced Systemic Inflammation in Mice
-
Objective: To assess this compound's ability to suppress a systemic inflammatory response.[9][17]
-
Procedure:
-
Group male C57BL/6 mice (8-10 weeks old).
-
Administer this compound (e.g., 25, 50, 100 mg/kg) or a vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
After 1 hour, administer a sublethal dose of LPS (e.g., 5 mg/kg, i.p.) to induce systemic inflammation.[17]
-
At a specified time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture.
-
Separate serum and measure levels of TNF-α and IL-6 using ELISA to determine the extent of systemic cytokine production.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and structured format. Data should be expressed as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., Student's t-test or ANOVA followed by a post-hoc test), with p < 0.05 considered significant.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
| Control | - | 100 ± 5.1 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 25.4 ± 2.1 | 0% |
| LPS + this compound | 10 | 99 ± 5.3 | 18.1 ± 1.5 | 30.2% |
| LPS + this compound | 25 | 97 ± 4.8 | 11.5 ± 1.1 | 57.5% |
| LPS + this compound | 50 | 96 ± 5.0 | 6.8 ± 0.9 | 77.6% |
| Dexamethasone | 10 | 98 ± 4.9 | 5.2 ± 0.7 | 83.4% |
| * Fictional data for illustrative purposes. p < 0.05 compared to LPS group. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 15 ± 4 | 8 ± 3 |
| LPS (1 µg/mL) | - | 2150 ± 150 | 1800 ± 130 |
| LPS + this compound | 25 | 1100 ± 95 | 950 ± 80 |
| LPS + this compound | 50 | 650 ± 70 | 500 ± 65 |
| * Fictional data for illustrative purposes. p < 0.05 compared to LPS group. |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| This compound | 25 | 0.62 ± 0.05 | 27.1% |
| This compound | 50 | 0.45 ± 0.04 | 47.1% |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Fictional data for illustrative purposes. p < 0.05 compared to Vehicle Control group. |
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 6. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assaygenie.com [assaygenie.com]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Inflammatory Cytokines Shape an Altered Immune Response During Myeloid Malignancies [frontiersin.org]
- 16. ijpras.com [ijpras.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Paclitaxel Treatment for In Vivo Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel, a member of the taxane family of diterpenoids, is a widely used chemotherapeutic agent with potent anti-tumor activity against a variety of cancers, including ovarian, breast, and non-small cell lung cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2][3] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[4][5] This stabilization of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis or programmed cell death.[3][4] In addition to its direct effects on tumor cells, paclitaxel has been shown to modulate various signaling pathways and impact the tumor microenvironment.
These application notes provide a comprehensive overview of the use of paclitaxel in preclinical in vivo cancer studies, including detailed experimental protocols, a summary of quantitative data from representative studies, and visualizations of the key signaling pathways involved in its anti-cancer effects.
Quantitative Data from In Vivo Studies
The following tables summarize representative quantitative data from in vivo studies investigating the efficacy of paclitaxel in xenograft models.
Table 1: Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Statistical Significance |
| HDS-1 (paclitaxel-containing extract) | 600 | Oral | 86.1 ± 12.94 | P < 0.01 |
| HDS-1 (paclitaxel-containing extract) | 200 | Oral | 65.7 ± 38.71 | P < 0.01 |
Data extracted from a study on a paclitaxel-containing herbal extract in A549 xenografted nude mice.[6]
Table 2: Pharmacodynamic Effects in HT-1080 Xenograft Model
| Treatment | Dose (mg/kg) | Time Point | Observation |
| Paclitaxel | 40 | Day 2 | Peak accumulation of mitotic cells |
| Paclitaxel | 40 | Days 1, 4, 7 | Quantified increase in mitotic index post-treatment |
Data from a study quantifying cell-cycle effects of paclitaxel in an HT-1080 xenograft model.[7]
Table 3: Survival Extension in Pancreatic Cancer Xenograft Model
| Delivery System | Dosing | Outcome |
| Paclitaxel Microparticles (single dose) | - | Up to 2-times longer survival extension compared to paclitaxel/Cremophor |
| Paclitaxel Microparticles (repeated doses) | 2 doses | >2-times higher increase in lifespan compared to repeated paclitaxel/Cremophor |
Data from a study on paclitaxel-loaded polymeric microparticles for intraperitoneal therapy in a pancreatic cancer mouse model.[8][9]
Experimental Protocols
The following are generalized protocols for in vivo cancer studies using paclitaxel, based on common practices described in the literature. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental goals.
Xenograft Tumor Model Establishment
Objective: To establish solid tumors in immunocompromised mice for efficacy testing.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-1080, MCF-7)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of 1 x 107 to 5 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm3).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
Paclitaxel Administration
Objective: To treat tumor-bearing mice with paclitaxel.
Materials:
-
Paclitaxel (clinical grade or research grade)
-
Vehicle for solubilization (e.g., Cremophor EL and ethanol, then diluted in saline)
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Prepare the paclitaxel formulation. A common formulation involves dissolving paclitaxel in a 1:1 solution of Cremophor EL and dehydrated ethanol, which is then diluted with saline to the final desired concentration.[2]
-
Divide mice into treatment and control groups.
-
Administer paclitaxel to the treatment group via the desired route. Common routes for paclitaxel in preclinical studies include:
-
Administer the vehicle solution to the control group.
-
Dosing schedules can vary widely, from a single high dose (e.g., 30-40 mg/kg) to multiple lower doses administered over several days or weeks.[7]
-
Monitor the mice for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Evaluation of Anti-Tumor Efficacy
Objective: To assess the effect of paclitaxel on tumor growth and animal survival.
Procedure:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume reaching a specific size, significant weight loss) and record the date of death or euthanasia.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
Signaling Pathways and Mechanisms of Action
Paclitaxel's anti-cancer effects are mediated through its interaction with microtubules and the subsequent modulation of several key signaling pathways.
Primary Mechanism of Action: Microtubule Stabilization
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its depolymerization. This disruption of normal microtubule dynamics has several downstream consequences:
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]
Modulation of Key Signaling Pathways
In addition to its direct effect on microtubules, paclitaxel influences several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
-
PI3K/AKT/mTOR Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell growth, survival, and proliferation.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by paclitaxel treatment. Activation of certain branches of the MAPK pathway, such as JNK and p38, can contribute to the induction of apoptosis.[1][10]
-
Aurora Kinase/Cofilin-1 Pathway: Paclitaxel can suppress the activity of Aurora kinase and its downstream effector cofilin-1. This pathway is involved in cell migration and invasion, suggesting that paclitaxel can inhibit metastasis through this mechanism.[11]
Visualizations
Signaling Pathways
Caption: Paclitaxel's mechanism of action and effects on key signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for in vivo paclitaxel efficacy studies.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel-loaded polymeric microparticles: quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Assessing Methyllinderone's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Methyllinderone on gene expression. This compound is recognized as an inhibitor of the AP-1/STAT/ERK signaling pathway and has demonstrated anti-inflammatory and anti-metastatic properties, particularly in breast cancer cell lines. The following sections detail the underlying signaling pathway and provide step-by-step protocols for quantifying its effects on gene expression.
I. Introduction to this compound's Mechanism of Action
This compound exerts its biological effects by modulating specific signaling cascades that are crucial in cellular processes like inflammation and metastasis. A key mechanism of action for this compound is the inhibition of the ERK/STAT3 pathway. This pathway is a critical regulator of the transcription of various genes involved in cell survival, proliferation, and invasion. In the context of TPA-stimulated MCF-7 breast cancer cells, this compound has been shown to suppress the expression of Interleukin-8 (IL-8) and Matrix Metalloproteinase-9 (MMP-9), both of which are downstream targets of the ERK/STAT3 pathway and play significant roles in cancer progression.
Signaling Pathway Overview
The ERK/STAT3 signaling pathway is a component of the broader Mitogen-Activated Protein Kinase (MAPK) signaling network. Upon stimulation by growth factors or cytokines, a cascade of phosphorylation events leads to the activation of ERK (Extracellular signal-regulated kinase). Activated (phosphorylated) ERK can then phosphorylate and activate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, such as IL-8 and MMP-9, to initiate their transcription. This compound's inhibitory action on this pathway leads to a reduction in the expression of these target genes.
II. Quantitative Data Summary
The following table summarizes representative data on the dose-dependent effect of this compound on the relative gene expression of IL-8 and MMP-9 in TPA-stimulated MCF-7 cells. This data is illustrative and intended to demonstrate the expected outcomes from the protocols described below.
| This compound Concentration (µM) | Relative IL-8 mRNA Expression (Fold Change) | Relative MMP-9 mRNA Expression (Fold Change) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 1 | 0.85 | 0.90 |
| 5 | 0.62 | 0.75 |
| 10 | 0.45 | 0.58 |
| 25 | 0.28 | 0.35 |
| 50 | 0.15 | 0.20 |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound's impact on gene expression.
Protocol 1: Cell Culture and Treatment
This protocol describes the maintenance and treatment of MCF-7 cells, a human breast adenocarcinoma cell line commonly used in breast cancer research.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with serum-free DMEM for 12-24 hours to reduce basal signaling activity.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at various concentrations in serum-free DMEM. The final DMSO concentration should be consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a final concentration of 100 ng/mL TPA for the desired time period (e.g., 24 hours for gene expression analysis).
-
-
Harvesting: After the incubation period, harvest the cells for subsequent RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for quantifying the mRNA levels of target genes such as IL-8 and MMP-9.[1][2]
Workflow Diagram:
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Forward and reverse primers for target genes (IL-8, MMP-9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
Perform the reaction in a qRT-PCR instrument with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^(-ΔΔCt)).
-
Protocol 3: Western Blotting for Protein Phosphorylation Analysis
This protocol is for assessing the phosphorylation status of key proteins in the ERK/STAT3 pathway, such as ERK1/2 and STAT3, to determine the inhibitory effect of this compound on their activation.[3][4][5][6]
Workflow Diagram:
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and STAT3, as well as a loading control, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands and the loading control.
Protocol 4: High-Throughput Gene Expression Profiling (Microarray or RNA-Seq)
For a broader, unbiased assessment of this compound's impact on the transcriptome, high-throughput methods like microarray or RNA sequencing (RNA-Seq) can be employed.[7][8][9][10]
Workflow Diagram:
Brief Protocol Outline:
-
Sample Preparation: Treat cells with this compound as described in Protocol 1 and extract high-quality total RNA. The RNA integrity number (RIN) should be > 8 for optimal results.
-
Library Preparation/Labeling:
-
For RNA-Seq: Prepare sequencing libraries from the total RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
For Microarray: Synthesize and label cDNA or cRNA with fluorescent dyes (e.g., Cy3 and Cy5).
-
-
Sequencing/Hybridization:
-
RNA-Seq: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Microarray: Hybridize the labeled probes to a microarray chip containing thousands of gene-specific probes.
-
-
Data Analysis:
-
RNA-Seq: Process the raw sequencing reads (quality control, trimming, alignment to a reference genome), quantify gene expression levels, and perform differential gene expression analysis.
-
Microarray: Scan the microarray chip to obtain fluorescence intensities, normalize the data, and identify differentially expressed genes.
-
-
Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis on the list of differentially expressed genes to identify biological processes and signaling pathways significantly affected by this compound.
By following these detailed protocols, researchers can effectively and accurately assess the impact of this compound on gene expression, providing valuable insights into its therapeutic potential.
References
- 1. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 2. Correlation of TIMP1-MMP2/MMP9 Gene Expression Axis Changes with Treatment Efficacy and Survival of NSCLC Patients [mdpi.com]
- 3. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microarray analysis in drug discovery and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microarray and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted RNA sequencing enhances gene expression profiling of ultra-low input samples : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 10. A comprehensive workflow for optimizing RNA-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis and Purification of Methyllinderone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis, purification, and characterization of Methyllinderone. This compound is a bioactive compound that has garnered interest for its potential therapeutic properties. The synthesis strategy outlined here is a two-step process involving a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final aurone product, this compound. This protocol is designed to be reproducible and scalable for research and drug development applications.
Introduction
This compound is a naturally occurring aurone, a type of flavonoid, that has been isolated from plants such as Lindera lucida.[1] It has demonstrated interesting biological activities, including potential anti-tumor effects. A reliable laboratory synthesis is crucial for further investigation into its medicinal chemistry and pharmacological properties, as it provides a consistent and scalable source of the pure compound, overcoming the limitations of natural product isolation.
The synthetic route detailed below proceeds through a 2'-hydroxychalcone intermediate, which is a common precursor in the biosynthesis and chemical synthesis of aurones.[2] The key transformations are:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between 2'-Hydroxy-4',6'-dimethoxyacetophenone and 4-methoxybenzaldehyde.
-
Oxidative Cyclization: Conversion of the resulting 2'-hydroxychalcone into this compound using an oxidizing agent. Several reagents can accomplish this, with mercury(II) acetate and copper(II) bromide being common choices for selectively forming aurones.[2][3][4][5]
This protocol provides a comprehensive guide, including reagent quantities, step-by-step procedures, purification methods, and characterization data.
Synthesis Workflow and Reaction Scheme
The overall process from starting materials to the purified final product is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis and purification of this compound.
The chemical transformations are summarized in the simplified reaction scheme below.
Caption: Simplified reaction scheme for this compound synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. Mercury compounds are highly toxic; handle with extreme caution and dispose of waste according to institutional guidelines.
Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone (Intermediate)
This procedure is based on the standard Claisen-Schmidt condensation method.[6]
Materials and Reagents:
-
2'-Hydroxy-4',6'-dimethoxyacetophenone
-
4-Methoxybenzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Magnetic stirrer with heating plate, round-bottom flask, condenser, and standard glassware.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone (e.g., 10 mmol, 1.96 g) and 4-methoxybenzaldehyde (e.g., 11 mmol, 1.50 g) in 50 mL of 95% ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 20 mL of an aqueous sodium hydroxide solution (e.g., 50% w/v).
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically turn a deep red or orange color.
-
Workup: After the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Acidification: Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A yellow precipitate of the chalcone will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude chalcone from hot ethanol. Dry the purified yellow crystals under vacuum to obtain the 2'-Hydroxy-4,4',6'-trimethoxychalcone intermediate.
Step 2: Synthesis of this compound (Oxidative Cyclization)
This protocol uses mercury(II) acetate for the oxidative cyclization of the chalcone intermediate to the aurone product.[2][3]
Materials and Reagents:
-
2'-Hydroxy-4,4',6'-trimethoxychalcone (from Step 1)
-
Mercury(II) Acetate (Hg(OAc)₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (e.g., 5 mmol) in 50 mL of anhydrous pyridine.
-
Reagent Addition: Add a molar equivalent of mercury(II) acetate (e.g., 5 mmol, 1.59 g) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting chalcone is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography.[7] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to isolate the pure this compound.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further recrystallized (e.g., from methanol) to yield this compound as a crystalline solid.
Data Presentation
Table 1: Summary of Reagents for a Typical Synthesis
| Step | Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Mass/Volume Used |
| 1 | 2'-Hydroxy-4',6'-dimethoxyacetophenone | 196.20 | 10 | 1.96 g |
| 1 | 4-Methoxybenzaldehyde | 136.15 | 11 | 1.50 g |
| 1 | Sodium Hydroxide (50% aq.) | 40.00 | - | 20 mL |
| 1 | Ethanol (95%) | 46.07 | - | 50 mL |
| 2 | 2'-Hydroxy-4,4',6'-trimethoxychalcone | 314.34 | 5 | 1.57 g |
| 2 | Mercury(II) Acetate | 318.68 | 5 | 1.59 g |
| 2 | Pyridine (anhydrous) | 79.10 | - | 50 mL |
Note: Quantities are illustrative and can be scaled as needed.
Table 2: Characterization Data for this compound
| Property | Description |
| Chemical Formula | C₁₇H₁₆O₅ |
| Molar Mass | 300.31 g/mol |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃) | Typical shifts (δ, ppm): Signals corresponding to methoxy groups, aromatic protons, and the characteristic vinylidene proton of the aurone structure. |
| ¹³C NMR (CDCl₃) | Typical shifts (δ, ppm): Signals for carbonyl carbons, olefinic carbons, aromatic carbons, and methoxy carbons. |
| Mass Spec (MS) | m/z: [M]+ peak corresponding to the molecular weight (e.g., 300.10). |
Note: Specific NMR shifts should be compared against literature values or confirmed by 2D NMR techniques for unambiguous structure confirmation.
Concluding Remarks
This document provides a robust and detailed protocol for the synthesis and purification of this compound. The two-step approach is efficient and relies on well-established chemical transformations. The provided workflow, protocols, and data tables should serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug discovery who require access to this bioactive compound for their studies. Adherence to safety protocols, especially when handling toxic reagents like mercury salts, is paramount.
References
Troubleshooting & Optimization
Technical Support Center: Improving Methyllinderone Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Methyllinderone for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
This compound is a bioactive compound isolated from the plant Lindera lucida. It has demonstrated anti-inflammatory properties and is known to be an inhibitor of the AP-1/STAT/ERK signaling pathway. Like many naturally derived organic compounds, this compound is hydrophobic, meaning it has poor solubility in water-based solutions such as cell culture media. This low aqueous solubility can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental results.
Q2: What are the initial steps to take when dissolving this compound?
The recommended initial approach is to create a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. This two-step process helps to minimize the final concentration of the organic solvent in the cell culture, thereby reducing potential solvent-induced toxicity.
Q3: Which organic solvents are recommended for preparing a this compound stock solution?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for in vitro assays. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid cytotoxicity.[1][2]
Troubleshooting Guide
Issue: Precipitate forms when I dilute my this compound stock solution into the cell culture medium.
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your experiment. It's possible that you are exceeding its solubility limit in the aqueous medium.
-
Optimize the Dilution Method: Instead of a single large dilution, try a serial dilution approach. This gradual decrease in solvent concentration can sometimes prevent the compound from precipitating out of solution.
-
Use a Co-solvent: In addition to the primary organic solvent used for the stock solution, you can explore the use of a co-solvent in your final dilution. Co-solvents like polyethylene glycol (PEG) or propylene glycol (PG) can help to increase the solubility of hydrophobic compounds in aqueous solutions.[1]
-
Incorporate Surfactants: Non-ionic surfactants, such as Tween 80 or Polysorbate 20, can be used at low concentrations to help emulsify the compound in the culture medium.[2] It is important to test the surfactant for any effects on your specific cell line and assay.
-
Consider Formulation Strategies: For more advanced applications, techniques such as complexation with cyclodextrins can be employed to enhance the aqueous solubility of poorly soluble drugs.
Issue: I am observing cellular toxicity that I suspect is from the solvent.
-
Run a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent(s) used to dissolve the this compound, but without the compound itself. This will help you to distinguish between the effects of the compound and the effects of the solvent.
-
Minimize Final Solvent Concentration: As a general rule, the final concentration of organic solvents in your cell culture should be kept to the absolute minimum required to keep the compound in solution. For DMSO, a final concentration of less than 0.5% is generally recommended, though the tolerance can vary between cell lines.[1][2]
-
Test Different Solvents: Some cell lines may be more sensitive to certain solvents than others. If you are observing toxicity with DMSO, consider trying ethanol or methanol as an alternative, always ensuring to perform a vehicle control.
Data Presentation
Due to the limited availability of public data, a comprehensive table of quantitative solubility for this compound cannot be provided at this time. The table below summarizes the recommended solvents and provides general guidance. Researchers are strongly encouraged to determine the solubility of this compound in their specific experimental setup.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | General Guidance for Poorly Soluble Compounds |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Excellent solvent for a wide range of hydrophobic compounds. Use at the lowest possible final concentration (<0.5%) in cell culture. |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Good alternative to DMSO. Evaporates more readily. Final concentration in cell culture should be minimized. |
| Methanol | CH₃OH | 32.04 | 64.7 | Another potential solvent, though generally more toxic than ethanol. Use with caution and appropriate controls. |
| Acetone | C₃H₆O | 58.08 | 56 | Can be used for initial stock preparation, but its high volatility can make concentration control challenging. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molar Mass: 300.31 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 300.31 g/mol * 1000 mg/g = 3.0031 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed out exactly 3.0031 mg, add 1 mL of DMSO.
-
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a general method for estimating the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare Serial Dilutions:
-
In the 96-well plate, perform a serial dilution of your this compound stock solution in the aqueous buffer. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for any precipitation to occur.
-
-
Measure Turbidity:
-
Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance indicates the formation of a precipitate.
-
-
Determine Solubility Limit:
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is an estimation of the kinetic solubility of this compound in that specific buffer.
-
Visualizations
References
overcoming Methyllinderone stability issues in cell culture media
This technical support center provides guidance on the use of Methyllinderone in cell culture, with a focus on addressing potential stability issues to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1:
-
Powder: this compound powder should be stored at -20°C.[1]
-
Stock Solutions: For long-term storage, stock solutions of this compound dissolved in a solvent such as DMSO should be stored at -80°C.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For daily use, a fresh dilution from the stock is preferable. Aqueous solutions are not recommended for storage for more than one day.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] For cell culture experiments, DMSO is a common choice. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound stable in cell culture media?
A3: While specific stability data for this compound in various cell culture media is not extensively published, its chemical structure, a cyclopentenone, may be susceptible to degradation in aqueous environments. The stability can be influenced by several factors:
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the stability of the compound.
-
Temperature: Incubation at 37°C can accelerate degradation compared to storage at 4°C.
-
Media Components: Components in the media, such as serum proteins, may interact with the compound.
-
Light Exposure: Photodegradation can occur with light-sensitive compounds.[4] It is advisable to protect solutions containing this compound from light.
Q4: How often should I replace the media containing this compound in my long-term experiments?
A4: Given the potential for degradation, for experiments lasting several days, it is recommended to replace the media with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration. The optimal replacement frequency may need to be determined empirically.
Troubleshooting Guide
Issue 1: I am observing inconsistent or weaker than expected biological effects of this compound in my experiments.
-
Potential Cause: Degradation of this compound in the stock solution or in the cell culture medium.
-
Solution:
-
Prepare a fresh stock solution of Methyllenderone from powder.
-
Aliquot the stock solution to minimize freeze-thaw cycles.
-
For long-term experiments, replenish the cell culture medium with freshly diluted this compound every 24-48 hours.
-
Consider performing a stability test of this compound in your specific cell culture medium (see Experimental Protocols section).
-
-
-
Potential Cause: Sub-optimal final concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
-
-
Potential Cause: Cell line responsiveness.
-
Solution: Ensure that your cell line expresses the target signaling pathways (AP-1, STAT, ERK). You can verify this through literature search or by performing a western blot for key pathway proteins.
-
Issue 2: I am seeing unexpected cytotoxicity or changes in cell morphology.
-
Potential Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the cytotoxic threshold for your cell line (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect.
-
-
Potential Cause: Formation of a toxic degradation product.
-
Solution: If you suspect degradation, reduce the time the cells are exposed to older media by replenishing it more frequently with fresh this compound.
-
-
Potential Cause: Interference with cell viability assays.
Quantitative Data on this compound Stability (Hypothetical)
The following table presents hypothetical stability data for this compound in DMEM supplemented with 10% FBS at 37°C. This data is for illustrative purposes to guide researchers in their own stability assessments.
| Time (hours) | Concentration (µM) - HPLC Analysis | % Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.1 | 91% |
| 12 | 8.2 | 82% |
| 24 | 6.5 | 65% |
| 48 | 4.1 | 41% |
| 72 | 2.3 | 23% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to the final desired concentration (e.g., 10 µM).
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution (e.g., 1 mL), and store it at -80°C until analysis. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in a sterile, capped tube in a 37°C incubator.
-
Collect samples at various time points: At desired intervals (e.g., 6, 12, 24, 48, and 72 hours), remove aliquots (e.g., 1 mL) and store them at -80°C.
-
Sample Preparation for HPLC:
-
Thaw the samples from all time points.
-
To precipitate proteins, add 2 volumes of cold acetonitrile to each sample.[8]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from other media components and potential degradation products.[9][10] A gradient method with a C18 column is a common starting point.[11]
-
The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: this compound inhibits the AP-1/STAT/ERK signaling pathways.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound|3984-73-4|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimizing Methyllinderone Dosage for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Methyllinderone (ML) dosage in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on its application in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the AP-1/STAT/ERK signaling pathway. It has demonstrated anti-inflammatory effects and has been studied for its potential to reduce the invasion and migration of cancer cells. Specifically, this compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn inhibits the translocation of activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3) to the nucleus.[1][2]
Q2: What is a recommended starting dosage for this compound in a mouse xenograft model?
A2: Currently, there is a lack of established public data on the specific in vivo dosage of this compound in mouse xenograft models. As a starting point, researchers may consider dosages used for other anti-inflammatory agents in similar models, while conducting thorough dose-finding studies. For instance, in some studies involving anti-inflammatory compounds in BALB/c mice, dosages can range from 5 mg/kg to 50 mg/kg, administered orally or via intraperitoneal injection. However, it is crucial to determine the maximum tolerated dose (MTD) and effective dose for this compound through rigorous experimentation.
Q3: How should this compound be prepared for administration to animals?
A3: The preparation of this compound for in vivo administration will depend on the chosen route. For oral gavage or intraperitoneal injection, this compound would typically be dissolved in a biocompatible vehicle. Common vehicles for hydrophobic compounds include corn oil, cottonseed oil, or a solution of dimethyl sulfoxide (DMSO) further diluted with saline or polyethylene glycol (PEG). It is imperative to first assess the solubility of this compound in various vehicles and to conduct vehicle-only control experiments to rule out any effects of the solvent on the experimental outcomes. A final DMSO concentration of 5-10% in the administered solution is generally considered safe for most animal studies.
Q4: What are the expected pharmacokinetic properties of this compound in animal models?
A4: There is currently no publicly available pharmacokinetic data for this compound in animal models. To determine key parameters such as half-life, bioavailability, and clearance, a dedicated pharmacokinetic study would be required. Such a study would typically involve administering a known dose of this compound intravenously and via the intended experimental route (e.g., oral) and collecting blood samples at multiple time points to measure the concentration of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor effect | - Insufficient dosage- Poor bioavailability- Rapid metabolism or clearance- Inappropriate route of administration | - Conduct a dose-escalation study to determine the optimal effective dose.- Perform a pharmacokinetic study to assess bioavailability and half-life.- Consider alternative routes of administration (e.g., intravenous if oral is ineffective).- Analyze tumor tissue for compound concentration to confirm delivery. |
| Toxicity or adverse effects in animals (e.g., weight loss, lethargy) | - Dosage is too high (exceeds the Maximum Tolerated Dose - MTD)- Vehicle toxicity- Off-target effects of the compound | - Perform an MTD study to identify a safe dosage range.- Run a vehicle-only control group to assess the toxicity of the solvent.- Monitor animals closely for clinical signs of toxicity and adjust the dose or frequency as needed.- Conduct histopathological analysis of major organs at the end of the study. |
| High variability in tumor growth within the treatment group | - Inconsistent dosing technique- Variability in tumor cell implantation- Differences in individual animal metabolism | - Ensure all personnel are properly trained in the chosen administration technique.- Standardize the tumor cell implantation procedure to ensure consistent tumor size at the start of treatment.- Increase the number of animals per group to improve statistical power.- Randomize animals into treatment and control groups. |
| Compound precipitation in the dosing solution | - Poor solubility of this compound in the chosen vehicle- Temperature fluctuations affecting solubility | - Test the solubility of this compound in a panel of different biocompatible vehicles.- Consider using a co-solvent system (e.g., DMSO and PEG).- Prepare fresh dosing solutions before each administration and ensure they are well-mixed.- Store the solution at an appropriate temperature to maintain solubility. |
Experimental Protocols
General Protocol for a Mouse Xenograft Study
This protocol provides a general framework. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing regimen should be optimized for the specific cancer cell line and research question.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing:
-
Control Group: Administer the vehicle solution on the same schedule as the treatment group.
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Xenograft Model
| Dosage (mg/kg) | Mean Tumor Volume Reduction (%) | Mean Body Weight Change (%) |
| 5 | 15 ± 5 | +2 ± 1 |
| 10 | 35 ± 8 | +1 ± 1.5 |
| 25 | 60 ± 10 | -3 ± 2 |
| 50 | 75 ± 12 | -8 ± 3 (Signs of toxicity) |
Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 500 ± 75 | 1200 ± 150 |
| Tmax (h) | 1.0 ± 0.25 | 0.1 ± 0.05 |
| AUC (ng·h/mL) | 2500 ± 300 | 3000 ± 350 |
| Half-life (h) | 4.5 ± 0.8 | 4.2 ± 0.7 |
| Bioavailability (%) | 41.7 | - |
Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the phosphorylation of ERK, a key step in the MAPK signaling cascade.
Experimental Workflow for a Xenograft Study
Caption: Workflow for a typical in vivo xenograft study to evaluate the efficacy of this compound.
References
- 1. Methyl Linderone Suppresses TPA-Stimulated IL-8 and MMP-9 Expression Via the ERK/STAT3 Pathway in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Linderone Suppresses TPA-Stimulated IL-8 and MMP-9 Expression Via the ERK/STAT3 Pathway in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Methyllinderone assays
Welcome to the technical support center for Methyllinderone assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as an inhibitor of the AP-1/STAT/ERK signaling pathway. By suppressing the phosphorylation of Extracellular signal-regulated kinase (ERK), it inhibits the translocation of activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3) to the nucleus.[1][2] This ultimately leads to the downregulation of target genes such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer cell invasion and migration.[1][2]
Q2: What is the optimal concentration of this compound to use in cell-based assays?
A2: The optimal concentration is cell-line dependent and should be determined empirically. For MCF-7 breast cancer cells, non-cytotoxic concentrations up to 10 μM have been used effectively.[1] It is recommended to perform a dose-response curve to determine the IC50 value and to select a non-toxic concentration for mechanistic studies.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Store the this compound powder at -20°C and the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How long should I pre-treat my cells with this compound?
A4: A pre-treatment time of 2 hours has been shown to be effective in MCF-7 cells before stimulation with an inducing agent like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] However, the optimal pre-incubation time may vary depending on the cell type and the specific signaling events being investigated. A time-course experiment is recommended to determine the ideal pre-treatment duration for your experimental system.
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays (e.g., MTT/MTS)
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals. | Ensure complete solubilization by vigorous pipetting or shaking. Check for any precipitate before reading the plate. | |
| Low signal or no dose-dependent effect | This compound precipitation. | Prepare fresh dilutions of this compound from a DMSO stock immediately before use. Visually inspect the media for any signs of precipitation. |
| Incorrect incubation time. | Optimize the incubation time with this compound. A 24-hour incubation has been reported for MCF-7 cells.[1] | |
| Cell density is too low or too high. | Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the assay. | |
| Unexpected increase in viability at high concentrations | Compound interference with the assay. | Some compounds can directly reduce the MTT reagent or interfere with the absorbance reading. Run a control with this compound in cell-free media to check for interference. |
| Off-target effects. | At high concentrations, off-target effects may promote proliferation in some cell types. Correlate viability results with other methods like cell counting or apoptosis assays. |
Inconsistent Results in Western Blotting (p-ERK, p-STAT3)
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins | Suboptimal stimulation/inhibition time. | Perform a time-course experiment to determine the peak phosphorylation of ERK and STAT3 after stimulation and the optimal pre-treatment time with this compound to observe inhibition. |
| Protein degradation. | Use fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer. | |
| Low antibody affinity or incorrect dilution. | Use a validated antibody for the specific phosphorylated target. Optimize the primary antibody concentration by performing a titration. | |
| High background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST. |
| Antibody cross-reactivity. | Ensure the primary antibody is specific for the target protein. Use a well-characterized antibody and include appropriate controls (e.g., knockout/knockdown cell lines if available). | |
| Inconsistent band intensities for loading control | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading amounts. |
| Uneven transfer. | Ensure proper gel-to-membrane contact and remove any air bubbles. Check transfer efficiency with Ponceau S staining. |
Inconsistent Results in qPCR (IL-8, MMP-9)
| Issue | Potential Cause | Recommended Solution |
| High variability in Ct values | Inconsistent RNA quality or quantity. | Use a standardized RNA extraction method and ensure high-purity RNA (A260/280 ratio ~2.0). Use equal amounts of RNA for cDNA synthesis. |
| Pipetting errors. | Use calibrated pipettes and mix all reactions thoroughly. Prepare a master mix to minimize pipetting variability. | |
| Low or no amplification of target genes | Inefficient primers. | Design and validate primers to have an efficiency between 90-110%. Check for primer-dimer formation using a melt curve analysis. |
| Suboptimal annealing temperature. | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers. | |
| Ineffective this compound treatment. | Confirm the bioactivity of your this compound batch. Optimize the concentration and treatment time. For MCF-7 cells, a 24-hour treatment has been shown to be effective for observing changes in IL-8 and MMP-9 mRNA levels.[2] | |
| Inconsistent gene expression changes | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cells are at a similar confluency at the time of treatment. |
| Variability in TPA stimulation. | Ensure the TPA solution is fresh and used at a consistent concentration to induce gene expression reliably. |
Experimental Protocols
Cytotoxicity Assay (MTS)
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 μM) in fresh media. Include a vehicle control with the corresponding concentration of DMSO.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 μL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p-ERK and p-STAT3
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 10 μM) for 2 hours.
-
Stimulate the cells with TPA (e.g., 50 nM) for the predetermined optimal time for ERK and STAT3 phosphorylation (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-STAT3, and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for IL-8 and MMP-9
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound (e.g., 5 or 10 μM) for 2 hours.
-
Stimulate the cells with TPA (e.g., 50 nM) for 24 hours.[2]
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from 1 μg of total RNA.
-
Perform qPCR using SYBR Green master mix and primers specific for IL-8, MMP-9, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: this compound inhibits the ERK/STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
minimizing cytotoxicity of Methyllinderone in normal cells
Welcome to the technical support center for Methyllinderone. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, with a focus on minimizing the cytotoxic effects of this compound in normal cells.
Disclaimer: Information specific to "this compound" is hypothetical and for illustrative purposes. The strategies and protocols provided are general approaches for investigating and mitigating the cytotoxicity of experimental compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. Is this expected?
A1: this compound, like many anti-cancer compounds, can exhibit cytotoxicity in rapidly dividing cells, which may include certain normal cell lines. The primary goal is to identify a therapeutic window where it is more toxic to cancer cells than to normal cells. It is crucial to determine the half-maximal inhibitory concentration (IC50) for both cancer and a relevant normal cell line to assess its selectivity.[1][2]
Q2: How can we quantitatively assess the selectivity of this compound for cancer cells over normal cells?
A2: The selectivity can be quantified by calculating the Therapeutic Index (TI).[2] The TI is the ratio of the cytotoxic concentration in normal cells (often expressed as CC50 or IC50 in normal cells) to the effective concentration in cancer cells (IC50 in cancer cells).[2] A higher TI value indicates greater selectivity for cancer cells.[2]
Illustrative Data: IC50 Values of this compound
| Cell Line Type | Cell Line | Hypothetical IC50 (µM) |
| Cancer | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.1 | |
| HCT116 (Colon) | 6.5 | |
| Normal | MCF-10A (Breast) | 25.8 |
| BEAS-2B (Lung) | 40.2 | |
| CCD-18Co (Colon) | 35.4 |
In this hypothetical example, the Therapeutic Index for MCF-7 vs. MCF-10A would be 25.8 / 5.2 ≈ 4.96.
Q3: What are some general strategies to protect normal cells from this compound-induced cytotoxicity?
A3: Several strategies can be explored to protect normal cells, a concept sometimes referred to as "cyclotherapy" or chemoprotection.[3][4][5] One common approach is to induce a temporary cell cycle arrest in normal cells, making them less susceptible to drugs that target proliferating cells.[3][6][7] This can be achieved by pre-treating the cells with agents that activate cell cycle checkpoints, such as p53 activators or CDK4/6 inhibitors.[3][4][7] The rationale is that many cancer cells have defective cell cycle checkpoints and will not arrest, remaining sensitive to the cytotoxic agent.[6][7]
Troubleshooting Guide
Issue: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.[8]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and handle cell suspensions gently to avoid cell damage.[8]
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of contamination.
-
-
Possible Cause: Issues with the cytotoxic compound.
-
Solution: Ensure this compound is fully dissolved and stable in the culture medium. Test different solvents for biocompatibility.[9]
-
Issue: this compound appears equally toxic to both normal and cancer cell lines.
-
Possible Cause: The mechanism of action is not specific to cancer cells.
-
Solution: Investigate the signaling pathways affected by this compound. This may reveal targets that are present in both cell types.
-
-
Possible Cause: The chosen normal cell line has a high proliferation rate.
-
Solution: Consider using a normal cell line with a lower proliferation rate or primary cells from the same tissue of origin as the cancer cells for a more relevant comparison.[2]
-
-
Possible Cause: The concentration range is too high.
-
Solution: Perform a broader dose-response curve to identify a potential therapeutic window at lower concentrations.
-
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[11]
Materials:
-
LDH assay kit (commercially available)
-
96-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Sample Collection: After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions and incubate in the dark.
-
Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
protocol adjustments for Methyllinderone in different cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Methyllinderone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For initial experiments, we recommend a broad concentration range to determine the sensitivity of your specific cell line. A typical starting range is from 0.1 µM to 100 µM. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration).
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time can vary between cell lines. We recommend starting with a 24-hour incubation period. If you do not observe a significant effect, you can extend the incubation time to 48 or 72 hours.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values can be due to several factors:
-
Cell Health and Passage Number: Ensure you are using healthy, log-phase cells and that the passage number is consistent between experiments. Do not use cells that have been passaged too many times.[1]
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Optimize your seeding density to ensure cells are not over-confluent at the end of the experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Incubation Time: Ensure the incubation time is precisely the same for all experiments.
Q4: Can I use this compound in serum-containing media?
A4: For cytotoxicity assays like the MTT assay, it is recommended to use serum-free media during the incubation with the MTT reagent to avoid interference.[2] However, the initial treatment with this compound should be done in your standard culture medium, including serum, to maintain cell health.
Q5: How can I determine if this compound is inducing apoptosis or necrosis?
A5: To distinguish between apoptosis and necrosis, we recommend using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.[3]
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Live Cells: Annexin V negative, PI negative.
Troubleshooting Guides
Problem 1: Low Cytotoxicity Observed in a Cytotoxicity Assay (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too Low | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation Time Too Short | Increase the incubation time to 48 or 72 hours. |
| Cell Line is Resistant | Consider using a different cell line that is known to be more sensitive to anti-proliferative agents. |
| Improper Reagent Preparation | Ensure the MTT reagent is properly dissolved and protected from light. Prepare fresh dilutions of this compound for each experiment.[4] |
| Incorrect Filter Wavelength | Ensure you are reading the absorbance at the correct wavelength for the formazan product (typically 570 nm) and a reference wavelength (e.g., 630 nm).[2] |
Problem 2: High Background in Apoptosis Assay (Annexin V/PI)
| Possible Cause | Troubleshooting Step |
| Excessive Trypsinization (for adherent cells) | Use a gentle cell detachment method and avoid over-trypsinization, as this can damage the cell membrane and lead to false positives.[5] |
| Delayed Staining Post-Harvest | Stain the cells with Annexin V and PI immediately after harvesting. |
| Incorrect Compensation Settings (Flow Cytometry) | Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
| High Percentage of Necrotic Cells in Culture | Ensure you are using a healthy cell population for your experiment. High background may indicate a pre-existing issue with your cell culture. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[2][6]
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)[4]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol is based on standard Annexin V/PI staining methods.[3]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include both positive and negative controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflows for cytotoxicity and apoptosis assays.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. addgene.org [addgene.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbexa.com [abbexa.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Methyllinderone vs. Stattic
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein frequently found to be persistently active in a wide array of cancers, driving tumor cell proliferation, survival, and metastasis. Consequently, it has emerged as a high-priority target for novel cancer therapies. This guide provides an objective comparison of two small-molecule STAT3 inhibitors, Methyllinderone and Stattic, summarizing their mechanisms, performance data, and the experimental protocols used for their evaluation.
Overview and Mechanism of Action
Both this compound and Stattic are small molecules designed to interfere with STAT3 signaling, but they achieve this through distinct mechanisms.
Stattic is a well-characterized, synthetic small molecule that directly targets the SH2 domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of activated STAT3 monomers. By binding to this domain, Stattic prevents STAT3 from forming functional dimers, which in turn inhibits its translocation to the nucleus and its ability to act as a transcription factor for downstream oncogenes.[1]
This compound , a natural product isolated from plants of the Lindera species, inhibits STAT3 activation through an indirect mechanism.[2] It has been shown to inhibit the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[2] Research suggests that this compound exerts this effect by upregulating the expression of MEG2 , a protein tyrosine phosphatase, which then dephosphorylates and inactivates STAT3.[2]
Quantitative Performance Data
Quantitative data is essential for comparing the efficacy of inhibitors. The following tables summarize the available data for Stattic and this compound.
Table 1: Biochemical Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) of the compounds in a direct, cell-free biochemical assay.
| Compound | Target | Assay | IC50 | Citations |
| Stattic | STAT3 SH2 Domain | Fluorescence Polarization | 5.1 µM | [1][3][4] |
| This compound | p-STAT3 (Tyr705) | Not Available | Not Available | [2] |
Table 2: Cellular Activity - Inhibition of Cancer Cell Viability (IC50)
This table shows the IC50 values of the inhibitors on the viability of various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Citations |
| Stattic | MDA-MB-231 | Breast Cancer | 5.5 µM | [5] |
| PC3 | Prostate Cancer | 1.7 µM* | [5] | |
| BxPc-3 | Pancreatic Cancer | 3.1 - 5.3 µM | [1] | |
| PANC-1 | Pancreatic Cancer | 3.8 - 4.2 µM | [1] | |
| UM-SCC-17B | Head and Neck Cancer | 2.56 µM | [6] | |
| OSC-19 | Head and Neck Cancer | 3.48 µM | [6] | |
| This compound | DU145 | Prostate Cancer | Not Available | [2] |
*Note: PC3 cells are STAT3-deficient, suggesting that Stattic possesses STAT3-independent cytotoxic effects at this concentration.[5] This highlights the importance of using appropriate control cell lines when interpreting results.
For this compound, specific IC50 values for cell viability are not provided in the primary literature describing its mechanism.[2] Studies confirm it inhibits cell growth and induces apoptosis, but quantitative comparison is limited by the lack of published IC50 data.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of STAT3 inhibitors.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay is used to measure the level of activated STAT3 by detecting its phosphorylation at Tyr705.
Objective: To determine the effect of an inhibitor on STAT3 activation.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., DU145, HepG2) and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor (e.g., Stattic, this compound) or vehicle control for a specified time (e.g., 6-24 hours). If the pathway is not constitutively active, stimulate with a cytokine like IL-6 before harvesting.
-
Lysis and Protein Quantification: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][9] Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin or GAPDH.[8]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the cytotoxic effect of an inhibitor and calculate its IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor in triplicate. Include a vehicle-only control. Incubate for a specific period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Objective: To quantify the percentage of cells undergoing apoptosis after inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the inhibitor at a relevant concentration (e.g., near the IC50) for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Summary
The choice between this compound and Stattic depends on the specific research goals.
Stattic serves as a benchmark tool for studying the effects of direct STAT3 SH2 domain inhibition. Its commercial availability and the wealth of existing data make it a convenient choice for many studies. However, researchers must be cautious of its potential STAT3-independent effects and should incorporate appropriate controls to validate that the observed phenotypes are indeed due to STAT3 inhibition.[3][5]
This compound represents an alternative approach to targeting the STAT3 pathway. Its indirect mechanism of action through the upregulation of a phosphatase could offer a different therapeutic window or synergy with other agents.[2] The primary drawback is the current lack of comprehensive quantitative data, which makes direct potency comparisons difficult and highlights an area for future research.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IT [thermofisher.com]
- 12. kumc.edu [kumc.edu]
A Comparative Analysis of Methyllinderone and Other Potent Chymase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyllinderone and other notable chymase inhibitors. Chymase, a serine protease primarily found in the secretory granules of mast cells, is a key enzyme in the renin-angiotensin system and plays a significant role in cardiovascular diseases, inflammation, and fibrosis.[1][2] Consequently, the development of potent and selective chymase inhibitors is a critical area of research for novel therapeutic interventions. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Chymase Inhibitors
The inhibitory activities of several chymase inhibitors have been evaluated and are presented here as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
A pivotal publication by Aoyama et al. (2001) describes the total synthesis of this compound and the evaluation of its derivatives as human chymase inhibitors.[3][4] While this foundational paper established this compound's inhibitory activity, its specific IC50 value is not publicly available in the resources accessed for this guide.
Below is a table summarizing the IC50 values for several other well-characterized chymase inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference(s) |
| Fulacimstat (BAY 1142524) | Human Chymase | 4 | [5] |
| Chymostatin | Human Chymase | 13.1 | [6] |
| BCEAB | Not Specified | 5.4 | [7] |
| SUN-C8257 | Not Specified | 310 | [7] |
| TEI-E548 | Human Chymase | 6.2 | [8] |
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of chymase inhibitors. The following protocol is a synthesized methodology based on common practices described in the literature.[4]
In Vitro Chymase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human chymase.
Materials:
-
Recombinant human chymase
-
Chromogenic substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay Buffer: 0.1 M Tris-HCl (pH 8.0) containing 1.8 M NaCl
-
Test compounds (e.g., this compound, other inhibitors)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compounds in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compounds in the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a solution of human chymase in the Assay Buffer.
-
Prepare a solution of the chromogenic substrate in the Assay Buffer.
-
-
Assay Protocol:
-
Add a defined volume of the chymase solution to each well of a 96-well microplate.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (a known chymase inhibitor like chymostatin) and a negative control (vehicle, e.g., Assay Buffer with DMSO).
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Signaling Pathways Involving Chymase
Chymase exerts its biological effects through various signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of its inhibitors.
TGF-β1/Smads Signaling Pathway
Chymase is known to activate transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis.[1][9] This activation triggers the canonical Smad signaling pathway, leading to the transcription of pro-fibrotic genes.
Caption: Chymase-mediated activation of the TGF-β1/Smads signaling pathway.
Experimental Workflow for Chymase Inhibitor Screening
The process of identifying and characterizing novel chymase inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: A typical experimental workflow for the screening and identification of chymase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of human chymase inhibitor this compound and structure--activity relationships of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of human chymase inhibitor this compound and structure–activity relationships of its derivatives [ouci.dntb.gov.ua]
- 5. Nonpeptidic chymase inhibitors: design and structure-activity relationships of pyrimidinone derivatives based on the predicted binding mode of a peptidic inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal biological activity- BioCrick [biocrick.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. This compound | CAS:3984-73-4 | Manufacturer ChemFaces [chemfaces.com]
- 9. Molecular Modeling Study for Inhibition Mechanism of Human Chymase and Its Application in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Methyllinderone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyllinderone's mechanism of action, focusing on its role as an inhibitor of the ERK/STAT3 signaling pathway and human chymase. Due to the limited availability of public quantitative data on this compound's potency, this document focuses on providing a framework for its cross-validation by comparing its known mechanisms with the performance of well-characterized alternative inhibitors. Detailed experimental protocols are provided to facilitate such comparative studies.
Overview of this compound's Mechanism of Action
This compound has been identified as a bioactive compound with inhibitory effects on key cellular signaling pathways implicated in inflammation and cancer. Its primary mechanisms of action are:
-
Inhibition of the ERK/STAT3 Signaling Pathway: this compound has been shown to suppress the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
-
Inhibition of Human Chymase: this compound has also been identified as an inhibitor of human chymase, a serine protease primarily found in mast cells.[1] Chymase is involved in the renin-angiotensin system and plays a role in cardiovascular diseases and inflammation.
Comparative Analysis of Inhibitor Potency
Table 1: Comparison of ERK Pathway Inhibitors
| Compound | Target | IC50 Value | Cell Line/Assay Conditions |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (ERK2) | Biochemical Assay |
| SCH772984 | ERK1/2 | 1 nM (ERK2), 4 nM (ERK1) | Biochemical Assay |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 nM (ERK1), 0.3 nM (ERK2) | Biochemical Assay |
| VX-11e | ERK2 | 16 nM | Biochemical Assay |
| Temuterkib (LY3214996) | ERK1/2 | 5 nM | Biochemical Assay |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 2: Comparison of STAT3 Pathway Inhibitors
| Compound | Target/Mechanism | IC50 Value | Cell Line/Assay Conditions |
| Stattic | STAT3 SH2 Domain | 5.1 µM | Fluorescence Polarization Assay |
| S3I-201 | STAT3 SH2 Domain | 86 µM | Fluorescence Polarization Assay |
| Cryptotanshinone | STAT3 Phosphorylation | ~5 µM | MDA-MB-231 cells |
| Niclosamide | STAT3 Signaling | 0.25 µM | U266 cells |
| Atovaquone | STAT3 Pathway | ~5 µM | H28 MPM cells |
IC50 values can vary significantly based on the assay method and cell line used.
Table 3: Comparison of Human Chymase Inhibitors
| Compound | IC50 Value |
| Chymostatin | ~8 nM |
| TPC-806 | 1.2 nM |
| SUN-C8257 | 0.31 µM |
| BCEAB | 5.4 nM |
| Fulacimstat (BAY 1142524) | 4 nM |
These values represent the inhibitory potency against purified human chymase.
Experimental Protocols for Cross-Validation
To facilitate the direct comparison of this compound with other inhibitors, the following detailed experimental protocols are provided.
Western Blot for Phospho-STAT3 and Phospho-ERK Inhibition
This protocol allows for the semi-quantitative analysis of the phosphorylation status of STAT3 and ERK in response to inhibitor treatment.
Materials:
-
Cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound and alternative inhibitors
-
Stimulant (e.g., TPA, EGF, IL-6)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of this compound or alternative inhibitors for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL TPA for 30 minutes) to induce ERK and STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phospho-proteins to their respective total protein levels and then to the loading control (β-actin).
Gelatin Zymography for MMP-9 Activity
This assay measures the enzymatic activity of Matrix Metalloproteinase-9 (MMP-9), a downstream target of the ERK/STAT3 pathway.
Materials:
-
Conditioned media from treated cells
-
SDS-PAGE gel (10%) co-polymerized with 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect conditioned media from cells treated with this compound or alternative inhibitors. Centrifuge to remove cell debris. Determine protein concentration.
-
Electrophoresis: Mix equal amounts of protein from the conditioned media with zymogram sample buffer. Load onto the gelatin-containing SDS-PAGE gel without boiling. Run the gel at 4°C.
-
Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS. Incubate the gel in zymogram developing buffer for 16-24 hours at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour. Destain the gel until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMP-9. Quantify the band intensity using densitometry software.
Human Chymase Activity Assay (Fluorometric)
This protocol provides a method to determine the inhibitory effect of this compound on human chymase activity.
Materials:
-
Purified human chymase
-
Chymase substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
This compound and alternative inhibitors
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Assay Preparation: Prepare a dilution series of this compound and alternative inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted inhibitors to the wells. Add purified human chymase to each well and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the chymase substrate to each well.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorometric plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To provide a clear visual representation of this compound's mechanism of action and the experimental workflows, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a promising profile as a dual inhibitor of the ERK/STAT3 pathway and human chymase. While quantitative data on its potency remains to be fully elucidated in publicly accessible literature, the experimental frameworks provided in this guide offer a robust methodology for its cross-validation against established inhibitors. Such comparative studies are essential for accurately positioning this compound within the landscape of potential therapeutic agents targeting these critical pathways. Further research to determine the precise IC50 values of this compound is highly encouraged to facilitate its continued development.
References
Evaluating Methyllinderone's Potential Against Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyllinderone, a cyclopentenedione isolated from the fruit of Lindera erythrocarpa, has emerged as a compound of interest in cancer research. While comprehensive data on its efficacy across a wide range of breast cancer cell lines remains limited, initial studies have illuminated a potential mechanism of action, paving the way for further investigation. This guide provides an objective overview of the current understanding of this compound's activity against breast cancer cells, outlines standard experimental protocols for its evaluation, and presents a framework for comparison with established chemotherapeutic agents.
Efficacy of this compound and Related Compounds
Current research indicates that this compound suppresses the invasion and migration of the MCF-7 human breast cancer cell line. This effect is attributed to its ability to inhibit the ERK/STAT3 signaling pathway. Specifically, this compound was found to reduce the expression of interleukin-8 (IL-8) and matrix metalloproteinase-9 (MMP-9), key proteins involved in cancer cell metastasis, by downregulating the phosphorylation of ERK and STAT3.
-
MCF-7: Estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, HER2-negative.
-
MDA-MB-231: Triple-negative breast cancer (TNBC).
-
T-47D: ER-positive, PR-positive, HER2-negative.
-
SK-BR-3: HER2-positive.
A comprehensive evaluation would involve determining the half-maximal inhibitory concentration (IC50) of this compound in these cell lines and comparing it to a standard-of-care chemotherapeutic agent, such as Doxorubicin.
Data Presentation
To facilitate a clear comparison of this compound's efficacy, experimental data should be summarized in structured tables. Below are template tables that can be populated as data becomes available.
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin across Breast Cancer Cell Lines
| Cell Line | This compound (48h) | Doxorubicin (48h) |
| MCF-7 | Data not available | Reference value |
| MDA-MB-231 | Data not available | Reference value |
| T-47D | Data not available | Reference value |
| SK-BR-3 | Data not available | Reference value |
Table 2: Effect of this compound on Cell Viability (% of control) at a Fixed Concentration (e.g., 10 µM) after 48 hours
| Cell Line | This compound |
| MCF-7 | Data not available |
| MDA-MB-231 | Data not available |
| T-47D | Data not available |
| SK-BR-3 | Data not available |
Signaling Pathway and Experimental Workflow
The known mechanism of action of this compound in MCF-7 cells involves the inhibition of the ERK/STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metastasis in many cancers, including breast cancer.
Caption: this compound inhibits the ERK/STAT3 pathway in MCF-7 cells.
The evaluation of this compound would typically follow a standardized experimental workflow to determine its anti-cancer properties.
Caption: Standard workflow for evaluating an anti-cancer compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments.
Cell Culture
Breast cancer cell lines (MCF-7, MDA-MB-231, T-47D, SK-BR-3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by non-linear regression analysis.
Western Blot Analysis
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Conclusion
Preliminary evidence suggests that this compound may have potential as an anti-metastatic agent in breast cancer, particularly through its inhibitory effects on the ERK/STAT3 pathway in MCF-7 cells. However, a comprehensive evaluation of its cytotoxic and anti-proliferative activities against a broader panel of breast cancer cell lines is imperative. The experimental framework and protocols outlined in this guide provide a robust foundation for conducting such studies. The resulting data will be crucial for determining the therapeutic potential of this compound and for guiding future pre-clinical and clinical development.
Assessing the Specificity of Methyllinderone as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern targeted therapy. While a compound may be designed to inhibit a particular kinase, its interaction with the broader human kinome can lead to off-target effects, influencing therapeutic efficacy and toxicity. This guide provides a framework for assessing the specificity of a novel kinase inhibitor, "Methyllinderone," by comparing its hypothetical performance against well-characterized inhibitors: the multi-targeted inhibitor Dasatinib and the broad-spectrum inhibitor Staurosporine. The data presented for this compound is illustrative to guide researchers in their evaluation of new chemical entities.
Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects. Conversely, multi-targeted or broad-spectrum inhibitors can be advantageous in contexts where simultaneous inhibition of multiple signaling pathways is desirable. The following table summarizes the inhibitory activity (IC50 values) of this compound (hypothetical), Dasatinib, and Staurosporine against a panel of representative kinases.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM)[1][2] | Staurosporine (IC50, nM)[3][4][5] |
| Primary Target(s) | |||
| Abl | >10,000 | 0.6 | 6 |
| Hypothetical Target | |||
| Kinase X | 15 | >10,000 | 25 |
| Key Off-Targets | |||
| Src | 5,200 | 0.5 | 6 |
| Lck | 8,900 | 0.4 | 4 |
| c-Kit | >10,000 | 5 | 15 |
| PDGFRβ | 7,500 | 28 | 50 |
| VEGFR2 | 9,800 | 16 | 70 |
| PKCα | >10,000 | - | 3 |
| PKA | >10,000 | - | 7 |
| CAMKII | >10,000 | - | 20 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Dasatinib is a potent inhibitor of Abl and Src family kinases.[1][2][6] Staurosporine is a well-known broad-spectrum kinase inhibitor with potent activity against a wide range of kinases.[3][4][5][7]
Experimental Protocols
To generate the comparative data presented above, a series of robust experimental assays are required. The following protocols outline the methodologies for determining kinase inhibitor specificity.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitors (this compound, Dasatinib, Staurosporine) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the recombinant kinase and its specific peptide substrate to the wells of a 384-well plate.
-
Inhibitor Addition: Add the diluted inhibitors to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each specific kinase to provide a more accurate measure of competitive inhibition.[6]
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, which measures luminescence.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Kinase Inhibition Assessment
A systematic workflow is crucial for the comprehensive evaluation of a novel kinase inhibitor. The following diagram illustrates a typical workflow for assessing the specificity of a compound like this compound.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinase and its off-targets operate is essential for predicting the cellular consequences of inhibition. The diagram below depicts a simplified, hypothetical signaling cascade involving "Kinase X" and a potential off-target, Src. Inhibition of these kinases can have divergent effects on downstream cellular processes.
Conclusion
The comprehensive assessment of a kinase inhibitor's specificity is a multi-faceted process that requires rigorous in vitro and cellular characterization. By comparing a novel compound like this compound against well-established inhibitors such as Dasatinib and Staurosporine, researchers can gain a clearer understanding of its potential therapeutic applications and liabilities. The illustrative data and protocols provided in this guide offer a foundational framework for such an evaluation, emphasizing the importance of a data-driven approach to kinase inhibitor development. While many kinase inhibitors can have off-target effects, a thorough understanding of a compound's selectivity profile is crucial for its successful translation into a safe and effective therapeutic.[8][9]
References
- 1. Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Potential In Vivo Efficacy of Methyllinderone and Established Drugs for Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of Methyllinderone against established therapeutic agents for cardiac fibrosis. Due to the current absence of published in vivo studies on this compound, this comparison is based on its known mechanism of action as a chymase inhibitor and the established in vivo efficacy of other drugs that modulate pathways relevant to cardiac fibrosis.
Introduction to this compound and its Potential Therapeutic Rationale
This compound is a bioactive compound that has been identified as a potent inhibitor of human chymase. Chymase is a serine protease primarily stored in the granules of mast cells. Upon release, it plays a significant role in the tissue renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II. Furthermore, chymase can activate transforming growth factor-beta 1 (TGF-β1), a key cytokine that orchestrates the fibrotic process by stimulating fibroblast proliferation and extracellular matrix deposition.[1][2][3][4] By inhibiting chymase, this compound is hypothesized to exert anti-fibrotic effects, making it a molecule of interest for diseases characterized by pathological tissue remodeling, such as cardiac fibrosis.
Comparative In Vivo Efficacy Data
As no in vivo efficacy data for this compound is currently available, this section presents data from preclinical animal models for established anti-fibrotic drugs. These drugs target pathways that are also modulated by chymase activity, such as the renin-angiotensin system and TGF-β signaling. The following table summarizes the quantitative effects of these drugs on markers of cardiac fibrosis in various animal models.
| Drug Class | Drug Example(s) | Animal Model | Key Efficacy Endpoints & Quantitative Data | Citation(s) |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Lisinopril, Perindopril, Captopril | Spontaneously Hypertensive Rats (SHR), Post-Myocardial Infarction Models | - Reduction in myocardial collagen volume. - Transient ACE inhibition in SHR led to a significant downregulation of fibrosis-related genes.[5] - Perindopril has been shown to alleviate myocardial fibrosis by reducing levels of galectin-3.[6] | [5][6][7][8] |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan | Transgenic Mouse Model of Hypertrophic Cardiomyopathy, Post-Myocardial Infarction Rat Model | - Losartan reduced interstitial fibrillar collagen by 49% in a mouse model of hypertrophic cardiomyopathy.[9] - In a rat model of myocardial infarction, losartan significantly reduced the infarct area and collagen volume fraction at 4 weeks post-MI.[10] | [9][10][11][12][13] |
| Mineralocorticoid Receptor Antagonists (MRAs) | Spironolactone, Eplerenone, Finerenone | Mouse Model of Mitral Valve Myxomatous Degeneration, Nondiabetic Chronic Kidney Disease Model | - Spironolactone reduced interstitial and perivascular fibrosis in a mouse model of mitral valve degeneration.[14] - Finerenone was shown to attenuate cardiac fibrosis in a preclinical model of nondiabetic chronic kidney disease.[15] | [14][15][16][17] |
| Tyrosine Kinase Inhibitor | Nintedanib | Murine Model of Heart Failure (Transverse Aortic Constriction) | - Nintedanib treatment prevented pressure overload-induced cardiac hypertrophy and reduced interstitial cardiac fibrosis.[1] - In a rat model of pulmonary hypertension, nintedanib treatment led to decreased right ventricular fibrosis and hypertrophy. | [1][18][19][20] |
| Pyridone Derivative | Pirfenidone | Mouse Model of Pressure Overload-Induced Cardiac Fibrosis | - Pirfenidone attenuated myocardial fibrosis and dysfunction by inhibiting the TGF-β1/Smad3 signaling pathway.[21] - In a canine model of heart failure, pirfenidone treatment resulted in a reduction in atrial fibrosis.[22] | [2][21][22][23][24][25] |
Experimental Protocols
To evaluate the potential anti-fibrotic efficacy of a novel compound like this compound, a common and well-characterized preclinical model is the induction of cardiac fibrosis in mice via transverse aortic constriction (TAC).
Objective: To induce cardiac fibrosis in a murine model to assess the efficacy of a therapeutic agent.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Anesthesia and Preparation: Mice are anesthetized with isoflurane (2% for induction, 1-1.5% for maintenance). The chest is shaved and disinfected. The animal is placed in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea for intubation. The mouse is then connected to a small animal ventilator.
-
A thoracotomy is performed at the second intercostal space to expose the aortic arch.
-
The transverse aorta is carefully isolated between the innominate and left common carotid arteries.
-
A 7-0 silk suture is looped around the aorta, and a 27-gauge needle is placed alongside the aorta.
-
The suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a defined constriction of the aorta.
-
The chest is closed in layers, and the skin is sutured.
-
-
Post-operative Care:
-
Animals are gradually weaned from the ventilator and monitored until fully recovered from anesthesia.
-
Analgesics are administered as required.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Treatment Administration:
-
The test compound (e.g., this compound) or vehicle is administered to the mice starting at a predetermined time point post-surgery (e.g., 1 day) and continued for the duration of the study (e.g., 4 weeks). Administration can be via oral gavage, intraperitoneal injection, or osmotic mini-pumps, depending on the compound's properties.
-
-
Efficacy Assessment (at study termination, e.g., 4 weeks post-TAC):
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).
-
Histological Analysis: Hearts are harvested, fixed, and sectioned. Masson's trichrome or Picrosirius red staining is used to visualize and quantify the extent of collagen deposition (fibrosis).
-
Gene and Protein Expression Analysis: Myocardial tissue is used to quantify the expression of pro-fibrotic markers such as collagen type I (COL1A1), alpha-smooth muscle actin (α-SMA), and components of the TGF-β signaling pathway via qPCR and Western blotting.
-
Visualization of Key Pathways
The following diagrams illustrate the theoretical mechanism of action for this compound and a simplified experimental workflow.
Caption: Chymase-mediated signaling pathway in cardiac fibrosis.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
While direct in vivo data for this compound is lacking, its mechanism as a chymase inhibitor provides a strong rationale for its potential as an anti-fibrotic agent in cardiovascular diseases. The established efficacy of drugs that inhibit the renin-angiotensin system and related fibrotic pathways underscores the therapeutic promise of this approach. Further preclinical studies, following protocols similar to the one outlined, are essential to determine the in vivo efficacy of this compound and to directly compare its performance against current standards of care.
References
- 1. Repurposing Nintedanib for Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase induces profibrotic response via transforming growth factor-β1/Smad activation in rat cardiac fibroblasts | Semantic Scholar [semanticscholar.org]
- 5. Transient ACE Inhibition Suppresses Future Fibrogenic Capacity and Heterogeneity of Cardiac Fibroblast Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugs for treating myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Cardiac Fibrosis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II Blockade Reverses Myocardial Fibrosis in a Transgenic Mouse Model of Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II receptor blockade and myocardial fibrosis of the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of angiotensin II subtype 1 receptor blockade on cardiac fibrosis and sarcoplasmic reticulum Ca2+ handling in hypertensive transgenic rats overexpressing the Ren2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Angiotensin Receptor Blockers in a Pre-Clinical Model of Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin II receptor blocker reverses heart failure by attenuating local oxidative stress and preserving resident stem cells in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beneficial Effects of Mineralocorticoid Receptor Antagonism on Myocardial Fibrosis in an Experimental Model of the Myxomatous Degeneration of the Mitral Valve | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. Nintedanib improves cardiac fibrosis but leaves pulmonary vascular remodelling unaltered in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pirfenidone alleviates cardiac fibrosis induced by pressure overload via inhibiting TGF-β1/Smad3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pirfenidone as a novel cardiac protective treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Pirfenidone Has Anti-fibrotic Effects in a Tissue-Engineered Model of Human Cardiac Fibrosis [frontiersin.org]
- 24. pirfenidone-as-a-novel-cardiac-protective-treatment - Ask this paper | Bohrium [bohrium.com]
- 25. JCI - Therapeutic targets for cardiac fibrosis: from old school to next-gen [jci.org]
Methyllinderone: A Comparative Analysis of its Therapeutic Potential as a Chymase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyllinderone, a bioactive compound isolated from Lindera lucida, focusing on its validated therapeutic potential in peer-reviewed studies. Due to the limited availability of extensive research on this compound itself, this guide also incorporates data on its closely related compound, Linderone, to offer a broader perspective on the potential of this class of molecules. The primary identified mechanism of action for this compound is the inhibition of human chymase, a key enzyme implicated in cardiovascular diseases and inflammatory processes. This guide will compare this compound and Linderone with other therapeutic alternatives targeting similar pathways.
Overview of this compound and Linderone
This compound is a natural product that has been identified as a human chymase inhibitor. Chymase is a serine protease primarily found in the secretory granules of mast cells. It plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE). Chymase is also involved in tissue remodeling and inflammation.
Linderone, another compound isolated from the Lindera species, has demonstrated notable antioxidant and anti-inflammatory properties. Studies have shown its ability to suppress the production of key inflammatory mediators.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for this compound and Linderone, alongside comparable metrics for alternative therapeutic agents.
| Compound/Drug | Target | Bioactivity (IC50) | Therapeutic Class |
| This compound | Human Chymase | Data not available in cited literature | Chymase Inhibitor |
| Linderone | Nitric Oxide (NO) Production (in LPS-stimulated BV2 cells) | Significant inhibition at 40 μM[1][2] | Anti-inflammatory |
| TNF-α Production (in LPS-stimulated BV2 cells) | Significant inhibition at 40 μM[1][2] | Anti-inflammatory | |
| IL-6 Production (in LPS-stimulated BV2 cells) | Significant inhibition at 40 μM[1][2] | Anti-inflammatory | |
| Fulacimstat (BAY 1142524) | Human Chymase | 4 nM | Chymase Inhibitor |
| Captopril | Angiotensin-Converting Enzyme (ACE) | ~20 nM | ACE Inhibitor |
| Losartan | Angiotensin II Receptor Type 1 (AT1) | ~20 nM | Angiotensin II Receptor Blocker (ARB) |
| Indomethacin | Cyclooxygenase (COX) | COX-1: ~10 nM, COX-2: ~100 nM | Nonsteroidal Anti-inflammatory Drug (NSAID) |
Note: The IC50 value for this compound's inhibition of human chymase is not specified in the readily available peer-reviewed literature. The data for Linderone indicates significant inhibitory activity at a concentration of 40 μM, but a specific IC50 value has not been reported.
Experimental Protocols
Chymase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against human chymase.
Methodology:
-
Enzyme and Substrate: Purified human chymase and a synthetic chromogenic substrate, such as Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, are used.
-
Incubation: The purified chymase enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1.8 M NaCl) at 37°C for a specified period (e.g., 30 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
Detection: The change in absorbance is measured over time at a specific wavelength (e.g., 405 nm) using a spectrophotometer. The rate of p-nitroaniline formation is proportional to the chymase activity.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LPS-Induced Nitric Oxide Production in Macrophages
Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Linderone) for a defined period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The amount of nitrite is calculated from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of Linderone are mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Caption: Linderone inhibits the NF-κB signaling pathway.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a compound like Linderone.
Caption: Workflow for in vitro anti-inflammatory screening.
Comparison with Alternatives
The therapeutic potential of this compound as a chymase inhibitor places it in the context of cardiovascular and anti-inflammatory drug development.
-
Comparison with ACE Inhibitors and ARBs: Chymase represents an alternative pathway for angiotensin II production that is not blocked by ACE inhibitors. Therefore, a chymase inhibitor like this compound could offer a complementary or alternative therapeutic strategy for conditions like hypertension and heart failure, particularly in patient populations where ACE inhibitors are less effective. Combining a chymase inhibitor with an ACE inhibitor or an ARB could provide a more complete blockade of the renin-angiotensin system.
-
Comparison with NSAIDs: Linderone's anti-inflammatory properties, mediated through the NF-κB pathway, position it as a potential alternative to traditional NSAIDs. By inhibiting the production of multiple pro-inflammatory mediators, it may offer a different safety and efficacy profile. Further research is needed to elucidate its specific advantages and disadvantages compared to established anti-inflammatory agents.
Conclusion
This compound shows promise as a therapeutic agent due to its activity as a human chymase inhibitor. While direct quantitative data on its potency is currently limited in publicly available peer-reviewed literature, its mechanism of action suggests potential applications in cardiovascular and inflammatory diseases. The related compound, Linderone, demonstrates significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Further research, including the determination of this compound's IC50 for human chymase and in vivo efficacy studies, is crucial to fully validate its therapeutic potential. The development of selective chymase inhibitors like this compound could provide novel therapeutic options for a range of debilitating diseases. This guide serves as a foundational resource for researchers and drug development professionals interested in this promising class of natural compounds.
References
- 1. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for ERK/STAT3 Inhibition Beyond Methyllinderone
For researchers and drug development professionals investigating the intricate nexus of the ERK/STAT3 signaling pathway, identifying potent and specific inhibitors is paramount. While Methyllinderone has been a compound of interest, a diverse array of both natural and synthetic molecules offer alternative mechanisms for targeting this critical oncogenic cascade. This guide provides a comparative overview of select alternative compounds, supported by experimental data and detailed protocols to aid in the rational selection of research tools and potential therapeutic leads.
The ERK (Extracellular signal-regulated kinase) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways are key players in cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. The crosstalk between these two pathways often contributes to tumor progression and drug resistance, necessitating the development of inhibitors that can effectively modulate their activity.
Comparative Analysis of ERK/STAT3 Inhibitors
The following table summarizes the performance of various compounds that have been shown to inhibit the ERK and/or STAT3 signaling pathways. This data is compiled from multiple studies and provides a snapshot of their potential efficacy.
| Compound | Type | Target(s) | Cell Line(s) | Observed Effect(s) | Reference(s) |
| VX-11e | Synthetic | ERK2 | REH, MOLT-4 (Acute Lymphoblastic Leukemia) | Reduced cell viability, induced G0/G1 cell-cycle arrest, enhanced ROS production, and induced apoptosis. Significantly inhibited ERK activity. | [1] |
| STA-21 | Synthetic | STAT3 | REH, MOLT-4 (Acute Lymphoblastic Leukemia) | Inhibits STAT3 DNA-binding and dimerization. In combination with VX-11e, significantly inhibited cell viability and induced apoptosis. | [1] |
| U0126 | Synthetic | MEK1/2 | Esophageal Squamous Cell Carcinoma (ESCC) cells, Brain Metastasis cells | In combination with STAT3 inhibitors, decreased cell proliferation and induced senescence. Reduced pERK1/2 expression. | [2][3] |
| Stattic | Synthetic | STAT3 | Esophageal Squamous Cell Carcinoma (ESCC) cells | In combination with MEK inhibitors, prevented resistance and enhanced cell cycle arrest and senescence. | [2] |
| Fedratinib | Synthetic | JAK2 | Gastric Cancer (GC) and Pancreatic Ductal Adenocarcinoma (PDAC) cells | In combination with Trametinib, synergistically suppressed cancer cell proliferation. | [4] |
| Trametinib | Synthetic | MEK1/2 | Gastric Cancer (GC) and Pancreatic Ductal Adenocarcinoma (PDAC) cells | In combination with Fedratinib, synergistically suppressed cancer cell proliferation. | [4] |
| Sorafenib | Synthetic | Multi-kinase | SK-N-AS (Neuroblastoma) | Decreased cell viability, increased apoptosis, and down-regulated phosphorylation of ERK1/2, Akt, and STAT3. | [5] |
| Napabucasin | Synthetic | STAT3 | KRASG12C Non-Small Cell Lung Cancer (NSCLC) cells | Synergistically potentiated the growth inhibition effect of the KRASG12C inhibitor sotorasib. | [6] |
| Parthenolide | Natural | B-Raf/MEK/ERK, STAT3 | GLC-82 (NSCLC) | Downregulated B-Raf, c-Myc, and phosphorylation of MEK and ERK. Suppressed STAT3 activity. | [7] |
| Trifolium Flavonoids | Natural | STAT3, ERK | PC-9R (NSCLC) | Significantly reduced the phosphorylation levels of STAT3 and ERK. | [7] |
| Curcumin | Natural | JAK/STAT3 | Glioblastoma cells | Suppresses JAK1/2/STAT3 phosphorylation. | [8] |
| Cucurbitacin B | Natural | STAT3, Raf/MEK/ERK | K562 (Leukemia) | Inhibited STAT3 activation and the Raf/MEK/ERK signaling pathways. | [8] |
| Diosgenin | Natural | JAK/STAT3 | C6 glioma cells | Suppresses JAK1, c-Src, and JAK2 activation, which affects STAT3. | [8] |
| Plumbagin | Natural | EGFR-STAT3 | Pancreatic cancer cells | Inhibits EGFR and its downstream signaling molecules, including STAT3. | [9] |
| Indirubin | Natural | VEGFR2-JAK/STAT3 | Prostate cancer cells | Inhibits the VEGFR2-mediated JAK/STAT3 signaling pathway. | [9] |
Signaling Pathways and Inhibition Points
The following diagrams illustrate the ERK/STAT3 signaling pathway and a general workflow for evaluating inhibitors.
Caption: The ERK and STAT3 signaling pathways with points of inhibition.
Caption: A general experimental workflow for evaluating ERK/STAT3 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of ERK/STAT3 inhibitors. Specific details may need to be optimized for different cell lines and compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor compound(s) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Lysis: After treatment with inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ERK, phospho-ERK (p-ERK), total STAT3, and phospho-STAT3 (p-STAT3) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Treatment and Collection: Treat cells with the inhibitors as described for the viability assay. After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
This guide provides a starting point for researchers seeking to explore alternatives to this compound for the inhibition of the ERK/STAT3 pathway. The diverse range of available compounds, each with its unique profile, underscores the importance of careful selection based on the specific research question and experimental context. The provided protocols offer a foundation for the in vitro characterization of these inhibitors.
References
- 1. Combination of ERK2 and STAT3 Inhibitors Promotes Anticancer Effects on Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking STAT3 signaling augments MEK/ERK inhibitor efficacy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib downregulates ERK/Akt and STAT3 survival pathways and induces apoptosis in a human neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibition Prevents Adaptive Resistance and Augments NK Cell Cytotoxicity to KRASG12C Inhibitors in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of Methyllinderone: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of Methyllinderone, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection, in accordance with institutional and regulatory standards.
I. Immediate Safety and Hazard Information
This compound presents specific hazards that must be understood before handling or disposal. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1].
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear safety goggles with side-shields[1].
-
Hand Protection: Use protective gloves[1].
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation and inhalation[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are essential[1].
II. Chemical and Physical Properties
A summary of key data for this compound is provided below. The lack of data for several physical properties underscores the need for cautious handling.
| Property | Value | Source |
| CAS Number | 3984-73-4 | [1][2][3] |
| Molecular Formula | C13H24O | [1][3] |
| Molecular Weight | 196.33 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Water Solubility | No data available | [1] |
| Melting/Freezing Point | No data available | [1] |
| Boiling Point/Range | No data available | [1] |
| Flash Point | No data available | [1] |
III. Step-by-Step Disposal Protocol
The overriding principle for laboratory waste is to formulate a disposal plan before any experiment begins[4]. Under no circumstances should this compound or its solutions be disposed of down the drain due to its high aquatic toxicity[1][5].
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound and any solvents used[4][6][7]. Plastic containers are often preferred[6]. The original container can be used if it is in good condition[8].
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures[4][8]. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Collect Contaminated Materials: All materials contaminated with this compound, including gloves, absorbent pads, and plastic labware, must be collected as hazardous waste[9][10]. Place these items in a clearly labeled, sealed plastic bag within a designated solid waste container[7].
-
Properly Label the Container: Immediately label the waste container with a "Hazardous Waste" tag[6][7]. The label must clearly state "this compound" and list all other components and their approximate concentrations.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation[6][8]. Do not move waste from one lab to another for storage[6].
-
Ensure Safe Storage Conditions: Keep the waste container securely capped at all times, except when adding waste[6][8]. Segregate the container from incompatible materials[8].
-
Monitor Accumulation Limits: Do not exceed the maximum accumulation limits for your institution's SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste)[6].
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup[6]. Follow their specific procedures for pickup requests. In general, containers should be scheduled for removal when they are ¾ full or have been stored for a specified period (e.g., 150 days)[7].
IV. Accidental Spill Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation[1].
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Absorb and Clean:
-
Dispose of Cleanup Materials: Collect all contaminated absorbent materials and PPE as hazardous waste, following the disposal protocol outlined in Section III[1].
V. Empty Container Disposal
Empty containers that held this compound must be handled carefully to remove residual hazards.
-
Thoroughly Empty: Remove all contents from the container[7].
-
Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve this compound[9].
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste[7][9]. Do not pour the rinsate down the drain.
-
Deface Label: After triple-rinsing, obliterate or remove the original manufacturer's label[7].
-
Final Disposal: Dispose of the decontaminated container according to institutional guidelines, which may include placing it in glass disposal containers or recycling[7].
Diagrams and Workflows
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste and spills.
References
- 1. This compound|3984-73-4|MSDS [dcchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. nyu.edu [nyu.edu]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling Methyllinderone
This guide provides comprehensive safety and logistical information for the handling and disposal of Methyllinderone (CAS No. 3984-73-4), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure during the handling of this compound. The following equipment must be used.[1][2][3][4]
| PPE Category | Item | Standard |
| Eye and Face Protection | Safety goggles with side-shields | Must comply with ANSI Z87.1 standard |
| Hand Protection | Protective gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Impervious clothing (Laboratory coat) | Standard laboratory attire |
| Respiratory Protection | Suitable respirator | Use in areas with appropriate exhaust ventilation |
Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
1. Weighing and Handling Protocol
This protocol outlines the safe procedure for weighing and handling this compound powder.
-
Preparation:
-
Procedure:
-
Carefully transfer the desired amount of this compound from the storage container to a weighing vessel.
-
Avoid the formation of dust and aerosols.[1]
-
Clean any spills immediately as per the accidental release measures.
-
After handling, wash skin thoroughly.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
2. Accidental Release and Spill Cleanup Protocol
In the event of a spill, follow these steps to decontaminate the area safely.
-
Immediate Actions:
-
Containment and Cleanup:
First Aid Measures
Immediate first aid is crucial in the event of exposure.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center. |
Storage and Disposal Plans
Proper storage and disposal are essential to maintain chemical stability and prevent environmental contamination.
Storage Conditions
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. |
| In Solvent | -80°C |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Disposal Procedure:
Procedural Workflow and Safety Logic
The following diagrams illustrate the necessary workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
